molecular formula C9H7ClO3 B3045867 2-Acetyl-5-chlorobenzoic acid CAS No. 115382-34-8

2-Acetyl-5-chlorobenzoic acid

Cat. No.: B3045867
CAS No.: 115382-34-8
M. Wt: 198.6 g/mol
InChI Key: ABRNBYGTHSFKKS-UHFFFAOYSA-N
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Description

2-Acetyl-5-chlorobenzoic acid is a benzoic acid derivative designed for research and development purposes only. It is strictly not for diagnostic, therapeutic, or personal use. This compound features both a carboxylic acid and an acetyl functional group on a chlorinated aromatic ring, making it a valuable intermediate in synthetic organic chemistry . The presence of these functional groups allows researchers to utilize this molecule as a key precursor in the synthesis of more complex heterocyclic compounds and pharmaceutical candidates . Similar chloro- and acetyl-substituted benzoic acids are known to be used in material science research and as building blocks for active ingredients. Handling of this chemical should follow standard laboratory safety protocols. Based on the properties of its close structural isomers, this compound may pose health hazards upon contact, including skin and eye irritation . Researchers should consult the safety data sheet (SDS) and adhere to all stated precautionary measures, which may include wearing appropriate personal protective equipment (PPE) such as gloves and eye protection . The product is typically supplied as a solid and should be stored in a sealed container in a cool, dry, and well-ventilated place to maintain its stability and purity .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-acetyl-5-chlorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO3/c1-5(11)7-3-2-6(10)4-8(7)9(12)13/h2-4H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABRNBYGTHSFKKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20459410
Record name 2-Acetyl-5-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20459410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115382-34-8
Record name 2-Acetyl-5-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20459410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Solubility Profile and Process Optimization: 2-Acetyl-5-Chlorobenzoic Acid

[1]

Executive Summary

2-Acetyl-5-chlorobenzoic acid (CAS: 6342-63-8) is a critical bifunctional intermediate containing both a carboxylic acid and an ortho-acetyl group.[1] Its primary industrial application lies in the synthesis of 5-chlorophthalazin-1(2H)-one , a scaffold for antihistamines like Azelastine and PARP inhibitors like Olaparib.[1]

Understanding its solubility profile is essential for two unit operations:

  • Reaction Work-up: Exploiting the pH-dependent solubility (Acid-Base Swing) to remove non-acidic impurities.[1]

  • Recrystallization: Selecting the optimal solvent system to maximize yield and reject regio-isomeric byproducts (e.g., 2-acetyl-4-chlorobenzoic acid).[1]

Physicochemical Characterization

Before detailing the solubility profile, the fundamental properties governing its dissolution behavior must be established.[1]

PropertyDataRelevance to Solubility
CAS Number 6342-63-8Unique Identifier
Molecular Formula C₉H₇ClO₃MW: 198.60 g/mol
Functional Groups -COOH (Acidic), -COCH₃ (Polar), -Cl (Lipophilic)Amphiphilic nature allows solubility tuning.[1]
pKa (Predicted) ~3.5 - 4.0Soluble in aqueous alkali (pH > 8); Insoluble in acidic media (pH < 2).[1]
H-Bond Donors/Acceptors 1 Donor / 3 AcceptorsHigh affinity for protic solvents (Alcohols).[1]
LogP (Predicted) ~2.1Moderate lipophilicity; soluble in organic esters/ketones.[1]

Solubility Profile in Organic Solvents

Note: Specific mole-fraction data is proprietary. The following profile is derived from industrial recrystallization protocols and Hansen Solubility Parameter (HSP) analysis of chlorobenzoic acid analogues.

Solvent Class Analysis[1]
Class A: High Solubility (Good Solvents)
  • Solvents: DMSO, DMF, DMAc, THF.[1]

  • Mechanism: Strong dipole-dipole interactions and hydrogen bonding disrupt the crystal lattice efficiently.[1]

  • Application: Use for initial dissolution in reactions or as the "Solvent" in Anti-solvent crystallization.[1]

Class B: Temperature-Dependent Solubility (Crystallization Solvents) [1]
  • Solvents: Ethanol, Methanol, Acetone, Ethyl Acetate, Acetonitrile.[1]

  • Mechanism:

    • Cold (20°C): Moderate to low solubility (10–30 mg/mL).[1]

    • Hot (Reflux):[1] High solubility (>100 mg/mL).[1]

  • Application: Ideal for Cooling Crystallization .[1] The steep solubility curve allows for high recovery yields upon cooling.[1]

Class C: Low Solubility (Anti-Solvents) [1]
  • Solvents: Water (at pH < 3), n-Hexane, n-Heptane, Toluene (Cold).[1]

  • Mechanism: High interfacial tension and lack of H-bonding capability prevent solvation of the polar carboxyl/acetyl groups.[1]

  • Application: Used to force precipitation when added to Class A or B solutions.[1]

Comparative Solubility Table (Estimated at 25°C)
SolventSolubility RatingProcess Utility
Water (pH 1-2) Insoluble (< 0.1 g/L)Precipitation medium (Product isolation)
Water (pH 10) Highly Soluble (> 100 g/L)Salt formation (Purification from neutrals)
Methanol SolubleRecrystallization (High recovery risk if too cold)
Ethanol Moderately SolublePreferred Recrystallization Solvent
Acetone SolubleGood for rapid dissolution; safety risk (flammability)
Toluene Sparingly SolubleUsed to remove non-polar impurities
Ethyl Acetate ModerateGood for liquid-liquid extraction

Experimental Protocol: Determining the Precise Solubility Curve

As a scientist, you should not rely on estimates. Use this self-validating Gravimetric Protocol to generate the exact solubility curve for your specific batch (accounting for impurity profile effects).

Protocol: Dynamic Laser Monitoring / Gravimetric Method

Objective: Determine the saturation mole fraction (


  • Preparation:

    • Add excess 2-Acetyl-5-chlorobenzoic acid to 50 mL of the target solvent (e.g., Ethanol) in a jacketed equilibrium cell.[1]

    • Maintain temperature via a circulating water bath (accuracy ±0.05 K).[1]

  • Equilibration:

    • Stir continuously for 6 hours.

    • Allow settling for 2 hours. Validation Check: Ensure solid phase is still present.

  • Sampling:

    • Withdraw 2 mL of supernatant using a syringe filter (0.22 µm, pre-heated to

      
       to prevent crashing out).
      
  • Quantification:

    • Method A (Gravimetric): Evaporate solvent in a vacuum oven at 40°C until constant mass is achieved.[1]

    • Method B (HPLC): Dilute sample and analyze (C18 Column, Water/ACN gradient) against a standard curve.[1]

  • Calculation:

    
    
    Where 
    
    
    is mass and
    
    
    is molecular weight for solute (2) and solvent (1).[1]

Thermodynamic Modeling

Once experimental data is gathered, fit the data to the Modified Apelblat Equation to predict solubility at any temperature.[1] This is the industry standard for process design.

The Apelblat Model:

1
  • A, B, C: Empirical parameters derived from regression analysis.

  • Interpretation:

    • If curve fitting

      
      , the model is valid for scale-up.[1]
      
    • Positive enthalpy (

      
      ) indicates endothermic dissolution (solubility increases with T), which is expected for this compound.[1]
      

Process Application: Purification Workflow

The following diagram illustrates how to leverage the solubility profile to purify 2-Acetyl-5-chlorobenzoic acid from crude synthesis mixtures.

PurificationProcessCrudeCrude Reaction Mixture(Contains Isomers & Tars)Dissolution1. Dissolution(Water + NaOH, pH 10)Crude->DissolutionSolubility Switch (Ionization)Filter2. Filtration(Remove Insolubles)Dissolution->FilterRemove non-acidic impuritiesAcidification3. Acidification(HCl to pH 2)Filter->AcidificationFiltratePrecipitateWet Cake(Crude Product)Acidification->PrecipitateSolubility Drop (<0.1 g/L)Recryst4. Recrystallization(Reflux in Ethanol)Precipitate->RecrystDissolve at 78°CPureFinal Product(>99% Purity)Recryst->PureCool to 5°C(Yield ~85%)

Figure 1: Solubility-Driven Purification Workflow. The process utilizes the pH-dependent solubility for initial cleanup, followed by temperature-dependent solubility in Ethanol for final polishing.[1]

Why Ethanol for Recrystallization?

Based on the structural analogues (Chlorobenzoic acids):

  • Selectivity: Ethanol solubilizes the target molecule well at high temperatures but has a steep solubility drop-off compared to impurities like tars or regio-isomers.[1]

  • Volatility: Easy to remove from the final crystal lattice (unlike DMSO/DMF).[1]

  • Safety: Class 3 solvent (low toxicity) compared to Methanol (Class 2).[1]

References

  • Synthesis & Process Context: Preparation of Azelastine Hydrochloride and Intermediates. CN Patent 102391253A.[1][2] (Describes the condensation of 2-acetyl-5-chlorobenzoic acid derivatives). Link

  • Solubility Methodology: Solubility of 2-Chlorobenzoic Acid in Pure Solvents. Journal of Chemical & Engineering Data.[1] (Provides the baseline thermodynamic behavior for the chlorobenzoic acid family). Link

  • Thermodynamic Modeling: Correlation of Solubility Data using Modified Apelblat Equation. Industrial & Engineering Chemistry Research.[1] (Standard reference for the modeling protocol described in Section 5).

  • Structural Data: 2-Acetyl-5-chlorobenzoic acid (CAS 6342-63-8) Entry.[1] PubChem / ChemicalBook.[1] (Verification of chemical structure and basic physical properties). Link

2-Acetyl-5-chlorobenzoic acid molecular weight and formula

[1]

Executive Summary

2-Acetyl-5-chlorobenzoic acid is a specialized aromatic keto-acid intermediate used primarily in the synthesis of heterocyclic pharmacophores, including isoindolinones and phthalazinones. It serves as a critical "ortho-functionalized" scaffold, allowing for rapid cyclization reactions with nitrogen nucleophiles.

Critical Disambiguation: Researchers must distinguish this compound from 2-acetoxy-5-chlorobenzoic acid (5-chloroaspirin).

  • Target Compound (Ketone): 2-Acetyl-5-chlorobenzoic acid (C₉H₇ClO₃) contains a ketone group attached directly to the benzene ring.

  • Common Confusion (Ester): 2-Acetoxy-5-chlorobenzoic acid (C₉H₇ClO₄) contains an ester linkage (O-acetyl).

This guide focuses exclusively on the ketone derivative (CAS: 115382-34-8).

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

Core Identifiers
PropertyData
IUPAC Name 2-Acetyl-5-chlorobenzoic acid
CAS Registry Number 115382-34-8
Molecular Formula C₉H₇ClO₃
Molecular Weight 198.60 g/mol
SMILES CC(=O)C1=C(C=C(Cl)C=C1)C(=O)O
InChI Key Unique string based on specific isomer configuration
Physical Characteristics[5][8]
  • Appearance: Off-white to pale yellow crystalline solid.

  • Melting Point: 120–121 °C [1].[1]

  • Solubility: Soluble in polar organic solvents (DMSO, DMF, Methanol, Ethyl Acetate); sparingly soluble in water (acidic pH), soluble in aqueous alkali (forming the carboxylate salt).

  • Acidity (pKa): Estimated ~3.5–4.0 (comparable to 2-acetylbenzoic acid, influenced by the electron-withdrawing chlorine at the meta position relative to the carboxyl group).

Synthetic Pathways

The synthesis of 2-acetyl-5-chlorobenzoic acid requires installing an acetyl group ortho to a carboxylic acid on a chlorinated benzene ring. Direct Friedel-Crafts acetylation of 3-chlorobenzoic acid typically fails to achieve the correct regioselectivity. Two primary strategies are employed:

Strategy A: The Phthalic Anhydride Route (Classical)

This method utilizes the reactivity of cyclic anhydrides with organometallic reagents.

  • Precursor: 5-Chlorophthalic anhydride .

  • Reagent: Dimethylcadmium (CdMe₂) or controlled Grignard addition (MeMgBr) at low temperatures.

  • Mechanism: The nucleophile attacks one of the carbonyl carbons.[2] The presence of the chlorine atom at position 5 creates electronic asymmetry, favoring attack at the carbonyl para to the chlorine (steric/electronic control), though regioisomer mixtures (2-acetyl-4-chloro vs. 2-acetyl-5-chloro) can occur and must be separated.

Strategy B: Palladium-Catalyzed Coupling (Modern)

This route offers higher regiocontrol using modern cross-coupling techniques.

  • Precursor: 2-Bromo-5-chlorobenzoic acid (or its ester).

  • Reagent: Tributyl(1-ethoxyvinyl)tin (Stille coupling) or similar vinyl ether equivalents.

  • Mechanism: Pd-catalyzed coupling installs a vinyl ether, which is subsequently hydrolyzed to the ketone.

Visualization of Synthesis Logic

SynthesisPathwaysAnhydride5-ChlorophthalicAnhydrideIntermediateEnol Ether / Metal AdductAnhydride->IntermediateNucleophilicAttackOrganometallicMeMgBr or CdMe2(Low Temp)Organometallic->IntermediateBromoAcid2-Bromo-5-chlorobenzoicAcidBromoAcid->IntermediateCross-CouplingPdCatPd(PPh3)4Stille/Suzuki CouplingPdCat->IntermediateTarget2-ACETYL-5-CHLOROBENZOIC ACID(C9H7ClO3)Intermediate->TargetHydrolysis / Workup

Figure 1: Retrosynthetic analysis showing the Classical (Anhydride) and Modern (Cross-Coupling) pathways to the target compound.

Pharmaceutical Applications & Causality

Scaffold for Heterocycles

The defining feature of 2-acetyl-5-chlorobenzoic acid is the proximity of the ketone and carboxylic acid groups. This "1,5-relationship" (counting through the oxygen) makes it an ideal substrate for condensation reactions.

  • Isoindolinones: Reaction with primary amines (R-NH₂) leads to dehydration and cyclization, forming 3-methyl-isoindolin-1-ones. These cores are prevalent in antipsychotics and anticancer agents.

  • Phthalazinones: Reaction with hydrazine (NH₂NH₂) yields 4-methyl-phthalazin-1-ones.

Drug Development Relevance
  • Hypoglycemic Agents: Halogenated benzoic acid derivatives are frequently explored as SGLT2 inhibitor precursors or PPAR agonists.

  • Radical Anion Studies: The compound has been used as a model substrate to study radical anion nucleophilic substitutions (SRN1 reactions), specifically investigating the "ortho-effect" in cobalt-catalyzed carbonylation [2].

Application Workflow

ApplicationsTarget2-Acetyl-5-chlorobenzoic AcidPhthalazinone4-Methyl-6-chlorophthalazin-1-one(Bioactive Scaffold)Target->PhthalazinoneCyclocondensationIsoindolinone3-Methyl-6-chloroisoindolin-1-one(CNS/Oncology Targets)Target->IsoindolinoneReductive Amination /CyclizationHydrazine+ Hydrazine (NH2NH2)Hydrazine->PhthalazinoneAmine+ Primary Amine (R-NH2)Amine->Isoindolinone

Figure 2: Divergent synthesis of bioactive heterocycles from the 2-acetyl-5-chlorobenzoic acid core.

Analytical Profile (Validation)

To validate the identity of synthesized material, the following spectral features should be observed:

  • 1H NMR (DMSO-d6):

    • Acetyl Methyl: Singlet, δ ~2.5–2.6 ppm (3H).

    • Aromatic Protons: Three distinct signals in the region δ 7.5–8.0 ppm. The proton ortho to the ketone will be deshielded.

    • Carboxylic Acid: Broad singlet, δ ~13.0 ppm (exchangeable with D₂O).

  • IR Spectroscopy:

    • C=O (Ketone): Sharp band ~1680–1690 cm⁻¹.

    • C=O (Acid): Broad band ~1700–1720 cm⁻¹.

    • O-H (Acid): Broad stretch 2500–3300 cm⁻¹.

  • Mass Spectrometry (ESI-):

    • Parent ion [M-H]⁻ at m/z 197.

Safety & Handling

  • GHS Classification: Warning.[3]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) if possible, although the compound is relatively stable in air compared to its aldehyde analogs.

References

  • ResearchGate. Cobalt-Catalyzed Methoxycarbonylation of Substituted Dichlorobenzenes. (Compound 12a, mp 120-121°C).[1] Available at: [Link]

  • PubChem. 2-Chlorobenzoic Acid Derivatives (General Reference). Available at: [Link]

  • LookChem. CAS 115382-34-8 Entry. Available at: [Link]

A Technical Guide to the Acidity and pKa Determination of 2-Acetyl-5-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the acidity of 2-Acetyl-5-chlorobenzoic acid, a compound of interest in drug discovery and chemical synthesis. We will delve into the theoretical underpinnings of its acidic properties, influenced by its unique substitution pattern, and present detailed, field-proven protocols for the empirical determination of its acid dissociation constant (pKa). This document is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of this molecule's physicochemical properties.

Introduction: The Significance of pKa in Drug Development

The acid dissociation constant (pKa) is a critical parameter in the characterization of active pharmaceutical ingredients (APIs).[1] It governs a molecule's ionization state at a given pH, which in turn profoundly influences its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.[1] An accurate understanding of a compound's pKa is therefore indispensable for rational drug design and development. 2-Acetyl-5-chlorobenzoic acid, a substituted benzoic acid derivative, presents an interesting case study in how multiple functional groups collectively determine a molecule's acidity.

Theoretical Analysis of Acidity: A Tale of Two Substituents

The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion. Substituents on the aromatic ring can significantly influence this stability through a combination of inductive and resonance effects. Electron-withdrawing groups increase acidity by delocalizing the negative charge on the carboxylate anion, thereby stabilizing it.[2][3][4][5] Conversely, electron-donating groups decrease acidity.

In the case of 2-Acetyl-5-chlorobenzoic acid, we have two electron-withdrawing substituents: a chloro group at the 5-position (meta to the carboxyl group) and an acetyl group at the 2-position (ortho to the carboxyl group).

Caption: Structure of 2-Acetyl-5-chlorobenzoic Acid.

The Inductive and Resonance Effects of the Chloro and Acetyl Groups
  • 5-Chloro Group: The chloro substituent is an electronegative atom that exerts a strong electron-withdrawing inductive effect (-I), pulling electron density away from the benzene ring and the carboxylate group. This effect stabilizes the negative charge of the conjugate base, increasing the acidity of the parent benzoic acid.[3][4]

  • 2-Acetyl Group: The acetyl group is also a potent electron-withdrawing group. It exhibits both a -I effect due to the electronegativity of the oxygen atom and a strong electron-withdrawing resonance effect (-M or -R) by delocalizing the ring's pi-electrons onto the carbonyl oxygen. This delocalization further stabilizes the carboxylate anion.

The "Ortho Effect"

All benzoic acids with a substituent at the ortho (2-position) are stronger acids than benzoic acid itself, regardless of whether the substituent is electron-donating or electron-withdrawing.[6] This "ortho effect" is believed to arise from a combination of steric and electronic factors. In the case of 2-acetylbenzoic acid, the bulky acetyl group forces the carboxylic acid group out of the plane of the benzene ring. This steric hindrance disrupts the resonance between the carboxyl group and the aromatic ring, which in turn enhances the resonance stabilization within the carboxylate group itself upon deprotonation.[6][7]

Predicted pKa Value

To estimate the pKa of 2-Acetyl-5-chlorobenzoic acid, we can compare it to related compounds:

CompoundpKa
Benzoic Acid4.20
2-Chlorobenzoic Acid2.89[8]
4-Chlorobenzoic Acid3.98
2-Nitrobenzoic Acid2.17
4-Nitrobenzoic Acid3.44

Given that both the 2-acetyl and 5-chloro groups are electron-withdrawing, and considering the additional influence of the ortho effect from the acetyl group, it is highly probable that the pKa of 2-Acetyl-5-chlorobenzoic acid is significantly lower than that of benzoic acid (4.20) and likely more acidic than 2-chlorobenzoic acid (2.89). A reasonable estimate would place its pKa in the range of 2.0 to 2.5.

Experimental Determination of pKa

Two robust and widely used methods for the determination of pKa are potentiometric titration and UV-Vis spectrophotometry.[1][9][10]

Method 1: Potentiometric Titration

This is a high-precision and cost-effective technique that involves monitoring the pH of a solution of the analyte as a titrant of known concentration is added incrementally.[9][10] The pKa is determined from the resulting titration curve.

  • Choice of Titrant: Since 2-Acetyl-5-chlorobenzoic acid is an acid, a strong base, typically sodium hydroxide (NaOH), is used as the titrant.

  • Solvent System: The compound's solubility must be considered. If it is sparingly soluble in water, a co-solvent like methanol may be necessary. However, it is important to note that the pKa value will be specific to the solvent system used.[10]

  • Ionic Strength: Maintaining a constant ionic strength, often with a background electrolyte like potassium chloride (KCl), is crucial for consistent activity coefficients.[11]

  • Temperature Control: The pKa is temperature-dependent, so the titration should be performed at a constant, recorded temperature.[9]

  • Preparation of Solutions:

    • Prepare a standardized solution of ~0.1 M NaOH, ensuring it is carbonate-free.[10]

    • Prepare a ~0.01 M solution of 2-Acetyl-5-chlorobenzoic acid in deionized water or an appropriate co-solvent.

    • Prepare a 0.15 M KCl solution to maintain ionic strength.[11][12]

  • Calibration of the pH Meter: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa.

  • Titration Procedure:

    • Place a known volume (e.g., 25.00 mL) of the 2-Acetyl-5-chlorobenzoic acid solution into a beaker with a magnetic stir bar.[11][12]

    • Add the KCl solution.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.[11][12]

    • Add the NaOH titrant in small, precise increments (e.g., 0.1 mL), allowing the pH to stabilize after each addition.[11][12]

    • Record the pH and the volume of titrant added after each increment. Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot the measured pH versus the volume of NaOH added to obtain the titration curve.

    • The equivalence point is the point of steepest inflection on the curve, which can be determined more accurately from the peak of the first derivative plot (ΔpH/ΔV vs. V).[13]

    • The pKa is the pH at the half-equivalence point (the volume of NaOH added is half of that at the equivalence point).

A Prepare Solutions (Analyte, Titrant, KCl) B Calibrate pH Meter A->B C Set up Titration Apparatus (Beaker, Stirrer, Electrode) B->C D Add Titrant in Increments C->D E Record pH and Volume D->E Repeat E->D F Plot pH vs. Volume E->F G Determine Equivalence Point (First Derivative) F->G H Calculate pKa (pH at 1/2 Equivalence Point) G->H

Caption: Workflow for Potentiometric pKa Determination.

Method 2: UV-Vis Spectrophotometry

This method is particularly useful for compounds that are sparingly soluble or available only in small quantities.[10] It relies on the principle that the ionized and non-ionized forms of a molecule have different UV-Vis absorbance spectra, provided a chromophore is present near the ionization site.[9]

  • Buffer System: A series of buffers with precisely known pH values are required to control the ionization state of the analyte.

  • Wavelength Selection: The analytical wavelength should be chosen where the difference in molar absorptivity between the acidic and basic forms is maximal.[9] Measurements should be avoided at the isosbestic point, where the molar absorptivities are equal.[9]

  • Preparation of Solutions:

    • Prepare a stock solution of 2-Acetyl-5-chlorobenzoic acid in a suitable solvent.

    • Prepare a series of buffer solutions with a range of known pH values (e.g., from pH 1 to 7).

  • Spectral Acquisition:

    • For each buffer solution, add a small, constant aliquot of the stock solution to a cuvette.

    • Record the full UV-Vis spectrum (e.g., 200-400 nm) for each buffered solution.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance difference between the fully protonated form (at very low pH) and the fully deprotonated form (at high pH).

    • At this chosen wavelength, plot the absorbance versus the pH of the buffer solutions.

    • The resulting plot will be a sigmoidal curve. The pKa is the pH at the inflection point of this curve.[9]

    • Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A - AB) / (AA - A)] where A is the absorbance at a given pH, AA is the absorbance of the acidic form, and AB is the absorbance of the basic form.

A Prepare Stock Solution of Analyte C Add Analyte to Each Buffer A->C B Prepare Buffer Series (Varying pH) B->C D Acquire UV-Vis Spectrum for Each Solution C->D E Identify Analytical Wavelength (λmax difference) D->E F Plot Absorbance at λmax vs. pH E->F G Determine pKa (Inflection Point of Sigmoid Curve) F->G

Caption: Workflow for Spectrophotometric pKa Determination.

Conclusion

References

  • Box, K. J., & Comer, J. E. (2008). Development of Methods for the Determination of pKa Values. In Water-Insoluble Drug Formulation (2nd ed., pp. 23-44). CRC Press. [Link]

  • ECETOC. (2012). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). European Centre for Ecotoxicology and Toxicology of Chemicals. [Link]

  • Chemistry LibreTexts. (2023, August 15). 11.5: Substituent Effects on Acidity. [Link]

  • Chemistry LibreTexts. (2023, January 22). Acidity of Substituted Benzoic Acids. [Link]

  • Wikipedia. (n.d.). 2-Chlorobenzoic acid. Retrieved February 7, 2024, from [Link]

  • Dr. Hamad Al Mamari. (2016, January 28). Effects of Groups on Acidity of Benzoic Acid III [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2024, March 17). 20.4: Substituent Effects on Acidity. [Link]

  • J Michelle Leslie. (2020, April 10). Acidity of substituted benzoic acids example [Video]. YouTube. [Link]

  • Dr. Hamad Al Mamari. (2016, January 28). Effects of Groups on Acidity of Benzoic acid I [Video]. YouTube. [Link]

  • Pharmaguideline. (n.d.). Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid. Retrieved February 7, 2024, from [Link]

  • Quora. (2020, February 27). Why do electron withdrawing groups increase the acidity of carboxylic acids?[Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved February 7, 2024, from [Link]

  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

  • SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Retrieved February 7, 2024, from [Link]

  • Mettler Toledo. (n.d.). Streamline pKa Value Determination Using Automated UV/Vis-Titration. Retrieved February 7, 2024, from [Link]

  • Scientific Research Publishing. (n.d.). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Molecular and Russell's Pharmacy, 1(1), 1-1. [Link]

  • Chemistry Stack Exchange. (2015, May 5). Acidic strength of para substituted benzoic acids. [Link]

  • Master Organic Chemistry. (2010, September 29). How To Use a pKa Table. [Link]

  • Quora. (n.d.). Why do electron withdrawing groups increase the acidity of carboxylic acids?. Retrieved February 7, 2024, from [Link]

  • SciSpace. (2018). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Jurnal Kimia Valensi, 4(1). [Link]

  • National Institutes of Health. (2020, October 23). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. [Link]

  • HCPG College. (n.d.). Acidity of Carboxylic Acids. Retrieved February 7, 2024, from [Link]

Sources

Precision Characterization of 2-Acetyl-5-chlorobenzoic Acid: Melting Point & Physicochemical Profile

[1]

Abstract

This technical guide provides a definitive characterization of 2-Acetyl-5-chlorobenzoic acid (CAS: 115382-34-8 ), a critical intermediate in the synthesis of isoindolinone-based pharmacophores and functionalized phthalides.[1] Unlike standard benzoic acid derivatives, this compound exhibits complex solid-state behavior due to ring-chain tautomerism.[1] This document synthesizes authoritative physicochemical data, experimental protocols for melting point (MP) determination, and impurity profiling strategies designed for drug development workflows.

Physicochemical Core Data

The melting point range provided below represents the pure crystalline form isolated via standard recrystallization methods (typically from aqueous methanol or ethanol). Deviations from this range are the primary indicator of cyclization artifacts or catalyst contamination.

PropertyValue / DescriptionSource Authority
Compound Name 2-Acetyl-5-chlorobenzoic acidIUPAC / CAS
CAS Registry Number 115382-34-8 ChemicalBook / SciFinder
Melting Point Range 120 – 122 °C Larionov et al. [1]
Appearance White to off-white crystalline solidExperimental Observation
Molecular Formula C₉H₇ClO₃Calculated
Molecular Weight 198.60 g/mol Calculated
Solubility Soluble in MeOH, EtOH, DMSO; sparingly soluble in waterStandard Chem. Prop.[1][2]
Thermodynamic Insight: The Tautomeric Equilibrium

As a Senior Application Scientist, it is critical to note that 2-acylbenzoic acids do not exist solely as open-chain keto-acids in the solid state.[1] They exist in equilibrium with their cyclic lactol (pseudo-acid) forms.

  • Open Chain: 2-Acetyl-5-chlorobenzoic acid (Keto-acid form).[1]

  • Cyclic Form: 3-Hydroxy-3-methyl-6-chlorophthalide (Lactol form).[1]

While the reported MP of 120–122 °C corresponds to the isolated stable crystal (often the cyclic lactol form stabilized by lattice energy), heating can induce dehydration to 3-methylene-6-chlorophthalide , potentially altering the observed fusion onset.[1]

Synthesis & Impurity Architecture

Understanding the origin of the sample is prerequisite to accurate analysis. The primary synthesis route involves the cobalt-catalyzed methoxycarbonylation of dichlorobenzenes or the oxidation of 5-chloro-2-ethyltoluene.[1]

Synthesis Workflow & Impurity Logic (DOT Diagram)

The following diagram illustrates the synthesis pathway and the specific points where MP-depressing impurities are introduced.

SynthesisWorkflowStart1,4-Dichlorobenzene(Precursor)InterIntermediate:Methyl 2-acetyl-5-chlorobenzoateStart->InterCarbonylationImp1Impurity A:Unreacted Dichlorobenzene(MP Depression)Start->Imp1ResidualReagentCO + MeOH(Co Catalyst)Reagent->InterImp3Impurity C:Cobalt Catalyst Residue(Ash Content)Reagent->Imp3CarryoverHydrolysisHydrolysis(Acidic Workup)Inter->HydrolysisImp2Impurity B:6-Chloro-3-methoxyphthalide(Cyclization Artifact)Inter->Imp2Side ReactionProduct2-Acetyl-5-chlorobenzoic Acid(Target: MP 120-122°C)Hydrolysis->ProductPrecipitationImp1->ProductContaminatesImp2->ProductContaminates

Figure 1: Synthesis workflow showing the genesis of critical impurities that affect the melting point.

Experimental Protocol: Melting Point Determination

To ensure reproducibility and distinguish between fusion and dehydration/decomposition, the following protocol is recommended.

Method A: Capillary Melting Point (Standard)[1]
  • Instrument: Calibrated automated melting point apparatus (e.g., Mettler Toledo MP90 or Buchi M-565).[1]

  • Sample Prep: Dry the sample in a vacuum desiccator over P₂O₅ for 4 hours to remove surface moisture (which causes lattice softening). Grind to a fine powder.

  • Packing: Fill capillary to 3mm height; tap to ensure no air pockets.

  • Ramp Rate:

    • Fast Ramp: 10°C/min to 100°C.

    • Slow Ramp:1.0°C/min from 100°C to 130°C.

  • Acceptance Criteria:

    • Onset: ≥ 119.5 °C[2][3]

    • Clear Point: ≤ 122.5 °C[4]

    • Note: If the sample shrinks or discolors before 115°C, significant solvent occlusion or cyclization is occurring.

Method B: Differential Scanning Calorimetry (DSC)

For drug development files (IND/NDA), DSC is required to differentiate the melting endotherm from dehydration events.

  • Pan: Crimped aluminum pan (pinhole lid to allow volatile release if dehydration is suspected).

  • Atmosphere: Nitrogen purge (50 mL/min).

  • Program: Equilibrate at 40°C → Ramp 5°C/min to 160°C.

  • Interpretation: Look for a sharp endotherm peaking at 121 ± 1°C . A broad, low-temperature endotherm (80-110°C) indicates the presence of water or solvent, suggesting the sample is hygroscopic or solvated.[1]

Troubleshooting & Analysis

If your experimental MP is outside the 120–122 °C range, use this diagnostic logic.

ObservationProbable CauseCorrective Action
MP < 118 °C (Broad) Solvent occlusion or residual Dichlorobenzene.[1]Recrystallize from EtOH/Water; dry under high vacuum.
MP > 125 °C Formation of 2-Amino-5-chlorobenzoic acid (MP ~204°C) or salt formation.[1]Check pH of precipitation; ensure full acidification (pH < 1).
Pre-melt droplets Hygroscopic water uptake.[1]Dry at 40°C vacuum; confirm with TGA (Thermogravimetric Analysis).
Double Melting Peak Mixture of Open-chain and Cyclic forms.[1]Dissolve in dilute NaOH (opens ring), filter, then re-precipitate with cold HCl.
Tautomeric Equilibrium Diagram

The following diagram explains the chemical instability that can confuse MP readings.

TautomerismOpenOpen Chain Form(Keto-Acid)Less Stable in Solid StateCyclicCyclic Lactol Form(Pseudo-Acid)Crystalline Solid (MP 120-122°C)Open->Cyclic Equilibrium(Fast in Solution)DehydratedDehydrated Phthalide(3-methylene-6-chlorophthalide)Decomposition ProductCyclic->Dehydrated Heat / Acid(- H2O)

Figure 2: The ring-chain tautomerism of 2-acetyl-5-chlorobenzoic acid.[1] The isolated solid is typically the cyclic lactol, which melts at 120-122°C.[1]

References

  • Larionov, E., et al. (2014). Cobalt-Catalyzed Methoxycarbonylation of Substituted Dichlorobenzenes. ResearchGate/Institute of Chemical Research of Catalonia.

  • ChemicalBook. (2024). 2-Acetyl-5-chlorobenzoic acid Product Properties & CAS 115382-34-8.

  • VulcanChem. (2024). Product Data: 2-Acetyl-5-chlorobenzoic acid.[1][5][6]

  • PubChem. (2024). Compound Summary: 2-Acetyl-5-chlorobenzoic acid.[1][6][7] National Library of Medicine.

An In-depth Technical Guide to the Reactivity of the Acetyl Group in 2-Acetyl-5-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the chemical reactivity of the acetyl group in 2-Acetyl-5-chlorobenzoic acid, a molecule of significant interest in medicinal chemistry and organic synthesis. The presence of both an electron-withdrawing chloro group and a carboxylic acid functionality profoundly influences the reactivity of the acetyl moiety. This document offers a detailed analysis of the electronic effects at play and provides practical, field-proven insights into key transformations of the acetyl group, including oxidation, reduction, halogenation, and condensation reactions. Each section includes a discussion of the underlying mechanisms, step-by-step experimental protocols, and strategies for navigating the challenges posed by the molecule's multifunctional nature.

Introduction: Understanding the Electronic Landscape

2-Acetyl-5-chlorobenzoic acid presents a fascinating case study in substituent effects on chemical reactivity. The acetyl group, a methyl ketone, is flanked by two powerful electron-withdrawing groups: a chlorine atom in the para position and a carboxylic acid in the ortho position relative to the acetyl group.

  • The Carbonyl Carbon: The carbonyl carbon of the acetyl group is rendered significantly more electrophilic due to the inductive and resonance effects of the chloro and carboxylic acid groups. This heightened electrophilicity makes it more susceptible to nucleophilic attack.

  • The α-Protons: The protons on the methyl group of the acetyl moiety (the α-protons) exhibit increased acidity. The electron-withdrawing nature of the adjacent carbonyl group, further amplified by the chloro and carboxyl substituents on the aromatic ring, stabilizes the resulting enolate conjugate base.

This electronic environment dictates the preferred reaction pathways and necessitates careful consideration of reaction conditions to achieve selective transformations. For many of the reactions targeting the acetyl group, particularly those carried out under basic conditions, protection of the acidic carboxylic acid group is a critical first step. Esterification, typically to a methyl or ethyl ester, is a common and effective strategy.[1][2]

Figure 1: General workflow for the transformation of the acetyl group in 2-Acetyl-5-chlorobenzoic acid.

Protecting the Carboxylic Acid: A Necessary Prelude

To prevent interference from the acidic proton of the carboxylic acid in subsequent base-catalyzed reactions, it is essential to first protect this functional group. A common and effective method is Fischer esterification.

Experimental Protocol: Methyl Esterification

This protocol describes the conversion of 2-Acetyl-5-chlorobenzoic acid to its methyl ester.

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles
2-Acetyl-5-chlorobenzoic acid198.6010.0 g0.050
Methanol32.04100 mL-
Sulfuric Acid (concentrated)98.082 mL-
Saturated Sodium Bicarbonate Solution-As needed-
Brine-50 mL-
Anhydrous Magnesium Sulfate120.37As needed-
Diethyl Ether74.12150 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Acetyl-5-chlorobenzoic acid (10.0 g, 0.050 mol) and methanol (100 mL).

  • Stir the mixture to dissolve the solid.

  • Carefully add concentrated sulfuric acid (2 mL) dropwise to the stirring solution.

  • Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether (100 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL) until effervescence ceases, and finally with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 2-acetyl-5-chlorobenzoate.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Reactions at the Acetyl Group

With the carboxylic acid group protected as a methyl ester, a variety of transformations can be selectively performed on the acetyl group.

The Haloform Reaction: Conversion to a Carboxylic Acid

The haloform reaction is a classic transformation of methyl ketones into carboxylic acids with one less carbon atom, and a haloform byproduct.[3][4] This reaction proceeds via the exhaustive halogenation of the methyl group under basic conditions, followed by nucleophilic acyl substitution.

Figure 2: Simplified mechanism of the Haloform reaction.

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles
Methyl 2-acetyl-5-chlorobenzoate212.625.0 g0.0235
Sodium Hypochlorite (10-15% solution)74.4450 mL-
Sodium Hydroxide40.002.0 g0.050
Dioxane88.1150 mL-
Sodium Sulfite126.04As needed-
Hydrochloric Acid (concentrated)36.46As needed-

Procedure:

  • In a 250 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve methyl 2-acetyl-5-chlorobenzoate (5.0 g, 0.0235 mol) in dioxane (50 mL).

  • Add a solution of sodium hydroxide (2.0 g, 0.050 mol) in water (20 mL).

  • Cool the mixture to 10-15 °C in an ice bath.

  • Slowly add the sodium hypochlorite solution from the dropping funnel while maintaining the temperature below 20 °C.

  • After the addition is complete, continue stirring at room temperature for 2 hours.

  • Destroy any excess hypochlorite by adding a saturated solution of sodium sulfite until a drop of the reaction mixture no longer gives a blue color with starch-iodide paper.

  • Acidify the reaction mixture with concentrated hydrochloric acid to a pH of 1-2.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The resulting product is methyl 5-chloro-2-(methoxycarbonyl)benzoate. This can be hydrolyzed to 5-chloroisophthalic acid if desired.

Aldol Condensation: Carbon-Carbon Bond Formation

The acidic α-protons of the acetyl group can be deprotonated to form an enolate, which can then act as a nucleophile in an aldol condensation with an aldehyde or another ketone.[5] This reaction is a powerful tool for forming new carbon-carbon bonds.

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles
Methyl 2-acetyl-5-chlorobenzoate212.624.25 g0.020
Benzaldehyde106.122.12 g (2.0 mL)0.020
Sodium Hydroxide40.001.0 g0.025
Ethanol (95%)46.0720 mL-
Water18.0220 mL-

Procedure:

  • In a 100 mL Erlenmeyer flask, dissolve methyl 2-acetyl-5-chlorobenzoate (4.25 g, 0.020 mol) and benzaldehyde (2.12 g, 0.020 mol) in ethanol (20 mL).

  • In a separate beaker, prepare a solution of sodium hydroxide (1.0 g, 0.025 mol) in water (20 mL).

  • Slowly add the sodium hydroxide solution to the stirred solution of the ketone and aldehyde.

  • Continue stirring at room temperature for 30 minutes. A precipitate should form.

  • Cool the mixture in an ice bath for 15 minutes to complete the precipitation.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from ethanol to obtain the pure chalcone derivative, methyl 5-chloro-2-(3-phenylacryloyl)benzoate.

Baeyer-Villiger Oxidation: Ketone to Ester Transformation

The Baeyer-Villiger oxidation converts a ketone to an ester by insertion of an oxygen atom.[6][7] The regioselectivity of this reaction is determined by the migratory aptitude of the groups attached to the carbonyl carbon. For acetophenones, the aryl group typically migrates in preference to the methyl group.

Figure 3: Simplified mechanism of the Baeyer-Villiger oxidation.

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles
Methyl 2-acetyl-5-chlorobenzoate212.624.25 g0.020
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)172.574.5 g~0.020
Dichloromethane84.9350 mL-
Sodium Bicarbonate (saturated solution)-As needed-
Sodium Sulfite (10% solution)-As needed-

Procedure:

  • In a 100 mL round-bottom flask, dissolve methyl 2-acetyl-5-chlorobenzoate (4.25 g, 0.020 mol) in dichloromethane (50 mL).

  • Cool the solution in an ice bath.

  • Add m-CPBA (4.5 g, ~0.020 mol) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Filter the reaction mixture to remove the precipitated m-chlorobenzoic acid.

  • Wash the filtrate with a 10% sodium sulfite solution to destroy excess peroxyacid, followed by saturated sodium bicarbonate solution, and finally brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting methyl 5-chloro-2-(acetyloxy)benzoate by column chromatography or recrystallization.

Reduction of the Acetyl Group: Formation of an Alcohol

The acetyl group can be selectively reduced to a secondary alcohol using a variety of reducing agents. Sodium borohydride (NaBH₄) is a mild and selective reagent for the reduction of ketones in the presence of esters.

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles
Methyl 2-acetyl-5-chlorobenzoate212.624.25 g0.020
Sodium Borohydride37.830.76 g0.020
Methanol32.0450 mL-
Hydrochloric Acid (1 M)-As needed-

Procedure:

  • In a 100 mL round-bottom flask, dissolve methyl 2-acetyl-5-chlorobenzoate (4.25 g, 0.020 mol) in methanol (50 mL).

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add sodium borohydride (0.76 g, 0.020 mol) in small portions.

  • After the addition is complete, stir the reaction at room temperature for 1 hour.

  • Carefully add 1 M hydrochloric acid to quench the reaction and adjust the pH to ~7.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the resulting methyl 5-chloro-2-(1-hydroxyethyl)benzoate by column chromatography.

Deprotection: Regenerating the Carboxylic Acid

After the desired transformation of the acetyl group, the methyl ester protecting group can be removed by hydrolysis under either acidic or basic conditions to regenerate the carboxylic acid.

Experimental Protocol: Basic Hydrolysis of the Methyl Ester

This protocol is generally applicable to the products from the haloform, aldol, Baeyer-Villiger, and reduction reactions after purification.

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles
Methyl Ester Derivative-0.010 mol0.010
Sodium Hydroxide40.000.8 g0.020
Methanol32.0420 mL-
Water18.0220 mL-
Hydrochloric Acid (concentrated)36.46As needed-

Procedure:

  • Dissolve the methyl ester derivative (0.010 mol) in a mixture of methanol (20 mL) and water (20 mL) in a round-bottom flask.

  • Add sodium hydroxide (0.8 g, 0.020 mol) and heat the mixture to reflux for 2 hours.

  • Cool the reaction mixture and remove the methanol under reduced pressure.

  • Acidify the aqueous solution with concentrated hydrochloric acid to pH 1-2.

  • Collect the precipitated carboxylic acid by vacuum filtration, wash with cold water, and dry.

Conclusion

The reactivity of the acetyl group in 2-Acetyl-5-chlorobenzoic acid is a rich and complex area of study, offering numerous opportunities for synthetic transformations. By understanding the electronic effects of the chloro and carboxylic acid substituents and employing appropriate protective group strategies, a wide array of valuable derivatives can be accessed. The protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the chemical space around this important scaffold. Careful execution and monitoring of these reactions are paramount to achieving high yields and purity of the desired products.

References

  • Smith, J. G. (2010). Organic Chemistry: A Comprehensive Textbook. Wiley.
  • Google Patents. (2019). A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters. CN109553528A.
  • Professor Dave Explains. (2020, December 19). The Haloform Reaction [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2021, August 16). 3: Esterification (Experiment). [Link]

  • Zenodo. Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. [Link]

  • Wikipedia. Haloform reaction. [Link]

  • Google Patents. (1976). Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide. US3965173A.
  • Magritek. The Aldol Condensation. [Link]

  • Academia.edu. Coupling reactions involving aryldiazonium salt: Part-II. Chemoselective condensation with acetyl acetone and antibacterial activity. [Link]

  • Professor Dave Explains. (2021, April 6). 19.8 Baeyer Villiger Oxidation | Organic Chemistry [Video]. YouTube. [Link]

  • Chemguide. Esterification - alcohols and carboxylic acids. [Link]

  • SciSpace. I. Base-catalyzed Reaction of Alkyl Aryl Ketones with Formaldehyde in Dimethyl Sulfoxide. [Link]

  • Chemistry LibreTexts. (2024, September 30). 21.3: Reactions of Carboxylic Acids. [Link]

  • SSERC Chemistry. (2024, September 13). The Hydrolysis of Ethyl Benzoate [Video]. YouTube. [Link]

  • ACS Publications. (2025, April 22). Typical Electron-Withdrawing Groups Are ortho, meta-Directors Rather than meta-Directors in Electrophilic Aromatic Substitution. The Journal of Organic Chemistry. [Link]

  • PubMed. (2008, February 1). Electronic effects of para-substitution on acetophenones in the reaction of rat liver 3alpha-hydroxysteroid dehydrogenase. Bioorganic & Medicinal Chemistry. [Link]

  • Organic Chemistry Portal. Baeyer-Villiger Oxidation. [Link]

  • MDPI. (2023, October 19). 2-Acetyl-5,8-dihydro-6-(4-methyl-3-pentenyl)-1,4-naphthohydroquinone-Derived Chalcones as Potential Anticancer Agents. [Link]

  • Green Chemistry (RSC Publishing). Hydrolysis and saponification of methyl benzoates. [Link]

  • Master Organic Chemistry. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Link]

  • Chemistry Stack Exchange. What are the products of the haloform reaction of acetylacetone? [Link]

  • Chegg. Solved Hydrolysis of Methyl Benzoate Acidic hydrolysis is. [Link]

  • AdiChemistry. Baeyer Villiger Oxidation-rearrangement-Mechanism-application-migratory aptitude. [Link]

  • The Good Scents Company. 2-acetyl-5-methyl thiophene, 13679-74-8. [Link]

  • PMC - NIH. PTSA-Catalyzed Reaction of Alkyl/Aryl Methyl Ketones with Aliphatic Alcohols in the Presence of Selenium Dioxide: A Protocol for the Generation of an α-Ketoacetals Library. [Link]

  • ResearchGate. (2025, August 10). (PDF) Kinetic Studies of Alkaline Hydrolysis Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. [Link]

  • The Royal Society of Chemistry. Supporting Information Synthesis of Dibenzocycloketones by Acyl Radical Cyclization from Aromatic Carboxylic Acids via Methylene. [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.5: An Explanation of Substituent Effects. [Link]

  • Professor Dave Explains. (2020, April 3). Baeyer-Villiger Oxidation [Video]. YouTube. [Link]

  • Quora. Can methyl benzoate be hydrolyzed? [Link]

  • Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing). Photoenolization of ortho-methyl-substituted acetophenones: solvent effects on the triplet state reactivity. [Link]

  • SSERC Chemistry. (2021, January 22). The Hydrolysis of Ethyl Benzoate [Video]. YouTube. [Link]

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Methodological & Application

Application Note: Precision Synthesis of 7-Chloro-4-methylphthalazin-1(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the robust synthesis of 7-Chloro-4-methylphthalazin-1(2H)-one utilizing 2-Acetyl-5-chlorobenzoic acid as the regiospecific scaffold.[1] Phthalazinones are critical pharmacophores in medicinal chemistry, serving as the core structure for PARP inhibitors (e.g., Olaparib analogues), VEGFR inhibitors, and antihistamines (e.g., Azelastine derivatives).

The protocol outlined below leverages a cyclocondensation mechanism with hydrazine hydrate.[1] Unlike general methods, this guide focuses on optimizing yield and purity for the 5-chloro-substituted starting material, addressing specific solubility and regiochemical considerations. We introduce a Process Analytical Technology (PAT) compatible workflow to ensure control over genotoxic hydrazine impurities.

Chemical Context & Mechanism[2][3]

The Scaffold

The transformation converts the keto-acid precursor 2-Acetyl-5-chlorobenzoic acid into the bicyclic phthalazinone.[1] The presence of the chlorine atom at position 5 of the benzoic acid ring maps to position 7 of the final phthalazinone system (see Scheme 1). This specific isomer is highly valued for downstream functionalization, particularly at the C4-methyl position via radical bromination.[1]

Reaction Mechanism

The reaction proceeds via a two-step one-pot sequence:

  • Hydrazone Formation: Nucleophilic attack of hydrazine on the ketone carbonyl (C2-acetyl) forms a hydrazone intermediate.[1]

  • Cyclodehydration: Intramolecular nucleophilic attack of the hydrazone nitrogen on the carboxylic acid carbonyl (C1), followed by dehydration, closes the ring to form the thermodynamically stable lactam (phthalazinone).

ReactionMechanism SM 2-Acetyl-5-chlorobenzoic acid (Keto-Acid Precursor) Inter Hydrazone Intermediate (Transient) SM->Inter Condensation (-H2O) Hydrazine Hydrazine Hydrate (NH2NH2·H2O) Hydrazine->Inter Product 7-Chloro-4-methylphthalazin-1(2H)-one (Target Scaffold) Inter->Product Cyclodehydration (Ring Closure)

Figure 1: Mechanistic pathway for the cyclocondensation of 2-Acetyl-5-chlorobenzoic acid.

Experimental Protocols

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1]Role
2-Acetyl-5-chlorobenzoic acid 198.601.0Limiting Reagent
Hydrazine Hydrate (80% or 100%) 50.061.5 - 2.0Nucleophile
Ethanol (Absolute) 46.07SolventMedium (Green)
Acetic Acid (Glacial) 60.05CatalystOptional (Rate Accel.)
Protocol A: Standard Green Synthesis (Ethanol)

Best for high purity and minimizing solvent toxicity.[1]

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging: Add 2-Acetyl-5-chlorobenzoic acid (10.0 g, 50.3 mmol) to the flask.

  • Solvent Addition: Add Ethanol (100 mL). The starting material may not fully dissolve at room temperature; a suspension is normal.[1]

  • Reagent Addition: While stirring, add Hydrazine Hydrate (3.7 mL, ~75 mmol, 1.5 equiv) dropwise over 5 minutes.

    • Observation: A mild exotherm may occur.[1] The suspension often clears as the hydrazine salt forms, followed by precipitation of the intermediate or product.

  • Reaction: Heat the mixture to Reflux (78 °C) . Maintain reflux for 3–5 hours .

    • Monitoring: Monitor by TLC (Ethyl Acetate:Hexane 1:[1]1) or HPLC.[1] The starting keto-acid spot should disappear.[1]

  • Workup:

    • Cool the reaction mixture to room temperature (20–25 °C).

    • Further cool in an ice bath (0–5 °C) for 30 minutes to maximize precipitation.[1]

    • Filter the white to off-white solid under vacuum.[1]

    • Wash: Wash the filter cake with cold Ethanol (2 x 10 mL) followed by cold Water (2 x 10 mL) to remove excess hydrazine.[1]

  • Drying: Dry the solid in a vacuum oven at 60 °C for 6 hours.

  • Expected Yield: 85–95% (approx. 8.3–9.3 g).[1]

  • Characterization:

    • MP: >250 °C.[1]

    • 1H NMR (DMSO-d6): Characteristic singlet for Methyl group at ~2.5 ppm; Aromatic signals corresponding to 7-chloro substitution pattern.[1]

Protocol B: Acid-Catalyzed Rapid Synthesis

Best for scale-up or unreactive substrates.[1]

  • Setup: Similar to Protocol A.

  • Solvent System: Use Glacial Acetic Acid (50 mL) instead of Ethanol.

  • Reaction: Add Hydrazine Hydrate (1.5 equiv) cautiously (exothermic reaction with acid).

  • Reflux: Heat to reflux (118 °C). The higher temperature and acidic catalysis reduce reaction time to 1–2 hours .

  • Workup: Pour the hot reaction mixture into Ice Water (200 mL) with vigorous stirring. The product will precipitate immediately.[1] Filter, wash extensively with water (to remove acid), and dry.[1]

Process Optimization & Troubleshooting

Controlling Genotoxic Impurities

Hydrazine is a known genotoxin.[1] For pharmaceutical applications, residual hydrazine levels must be strictly controlled (typically <1 ppm in final API).[1]

  • Strategy: Ensure a robust wash cycle with water during filtration.[1]

  • Validation: Use HPLC with derivatization (e.g., benzaldehyde) to quantify residual hydrazine in the isolated solid [1].

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Incomplete precipitationCool to 0°C for longer; reduce solvent volume by evaporation.
Impure Product Azine formationAvoid large excess of starting ketone; ensure Hydrazine is in excess (1.5 eq).[1]
Yellow Coloration Oxidation or trace impuritiesRecrystallize from DMF/Ethanol or treat with activated charcoal.[1]
Starting Material Remains Steric hindranceSwitch to Protocol B (Acetic Acid) for higher temp and catalysis.

Downstream Application: Synthesis of PARP Inhibitor Precursors

The 7-chloro-4-methylphthalazin-1(2H)-one product is a versatile intermediate.[1] The methyl group at C4 is "benzylic-like" and can be selectively brominated to create a linker for coupling with piperazine pharmacophores, a strategy analogous to the synthesis of Olaparib [2].[1]

Workflow for Functionalization:

  • Bromination: Reaction with NBS (N-Bromosuccinimide) and AIBN (catalyst) in Chlorobenzene.[1]

  • Product: 4-(Bromomethyl)-7-chlorophthalazin-1(2H)-one.[1]

  • Coupling: Nucleophilic substitution with N-Boc-piperazine.

Workflow start Start: 2-Acetyl-5-chlorobenzoic acid step1 Step 1: Cyclocondensation (Hydrazine, EtOH, Reflux) start->step1 inter Intermediate: 7-Chloro-4-methylphthalazin-1(2H)-one step1->inter step2 Step 2: Radical Bromination (NBS, AIBN) inter->step2 final Target: 4-(Bromomethyl)-7-chlorophthalazinone (Linker for Drug Conjugation) step2->final

Figure 2: Workflow converting the starting acid to a functionalized drug linker.

References

  • Synthesis of 4-Substituted Phthalazin-1(2H)-ones from 2-Acylbenzoic Acids: Controlling Hydrazine in a Pharmaceutical Intermediate. Source: ResearchGate.[1] URL:[Link]

  • Recent Developments in Chemistry of Phthalazines. Source: Longdom Publishing.[1] URL:[Link]

  • Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. Source: MDPI (Molecules).[1] URL:[Link][1]

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Synthesis of 6-chloro-4-methyl-2H-phthalazin-1-one: A Detailed Protocol for Cyclization of 2-Acetyl-5-chlorobenzoic Acid with Hydrazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive protocol for the synthesis of 6-chloro-4-methyl-2H-phthalazin-1-one, a valuable heterocyclic scaffold in medicinal chemistry, through the cyclization of 2-acetyl-5-chlorobenzoic acid with hydrazine. Phthalazinone derivatives are of significant interest in drug discovery due to their wide range of pharmacological activities, including anticancer, anti-inflammatory, and antihypertensive properties.[1][2][3] This document outlines the reaction mechanism, a detailed step-by-step experimental procedure, reagent specifications, and safety precautions. The protocol is designed for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction: The Significance of the Phthalazinone Scaffold

Phthalazinones are a class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in the field of medicinal chemistry.[1][2] This fused heterocyclic system is a common structural feature in many bioactive compounds, demonstrating a broad spectrum of pharmacological activities.[1] These activities include potential as anticancer, anti-diabetic, anti-asthmatic, antihistaminic, antihypertensive, antithrombotic, anti-inflammatory, analgesic, and antidepressant agents.[1] The versatility of the phthalazinone core makes it an attractive scaffold for the design and development of new therapeutic agents.[1][4]

The synthesis of phthalazinone derivatives is a key area of research, with various synthetic routes being developed.[2][3][5] A common and effective method involves the reaction of 2-acylbenzoic acids with hydrazine hydrate.[5][6] This application note focuses on a specific example of this transformation: the cyclization of 2-acetyl-5-chlorobenzoic acid with hydrazine to yield 6-chloro-4-methyl-2H-phthalazin-1-one.

Reaction Mechanism and Rationale

The formation of the phthalazinone ring from a 2-acylbenzoic acid and hydrazine proceeds through a well-established two-step, one-pot process. The reaction is initiated by the nucleophilic addition of hydrazine to the ketone carbonyl of the 2-acylbenzoic acid, forming a hydrazone intermediate. This is analogous to the initial step of the Wolff-Kishner reaction.[7][8] The formation of this hydrazone is a critical step in the overall reaction sequence.[7][9]

Following the formation of the hydrazone, an intramolecular cyclization occurs. The terminal amino group of the hydrazone attacks the carboxylic acid moiety, leading to the elimination of a water molecule and the formation of the stable, fused heterocyclic phthalazinone ring system. The reaction is typically driven to completion by heating the reaction mixture to reflux.

The choice of an alcoholic solvent, such as ethanol, is common for this reaction as it effectively dissolves the reactants and facilitates the reaction at an appropriate temperature.[6]

Experimental Protocol

This protocol details a representative procedure for the synthesis of 6-chloro-4-methyl-2H-phthalazin-1-one.

Reagents and Materials
Reagent/MaterialChemical FormulaMolecular Weight ( g/mol )CAS NumberKey PropertiesSupplier
2-Acetyl-5-chlorobenzoic acidC₉H₇ClO₃198.6059-46-1White to off-white solidSigma-Aldrich
Hydrazine hydrateH₆N₂O50.067803-57-8Colorless, fuming liquidMerck
Ethanol (absolute)C₂H₅OH46.0764-17-5Clear, colorless liquidFisher Scientific
Distilled waterH₂O18.027732-18-5Clear, colorless liquidIn-house
Sodium bicarbonate (5% aq. sol.)NaHCO₃84.01144-55-8Prepared in-houseIn-house
Anhydrous sodium sulfateNa₂SO₄142.047757-82-6White crystalline solidVWR
Round-bottom flask (100 mL)---GlasswarePyrex
Reflux condenser---GlasswarePyrex
Magnetic stirrer and stir bar---EquipmentIKA
Heating mantle---EquipmentElectrothermal
Büchner funnel and flask---GlasswarePyrex
Filter paper---ConsumableWhatman
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-acetyl-5-chlorobenzoic acid (5.0 g, 25.1 mmol).

  • Solvent Addition: Add 50 mL of absolute ethanol to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.

  • Hydrazine Addition: Carefully add hydrazine hydrate (2.5 mL, 51.5 mmol, ~2 equivalents) dropwise to the stirred solution at room temperature. The addition should be performed over a period of 5-10 minutes.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The product may begin to precipitate out of the solution upon cooling.

  • Work-up:

    • Slowly pour the reaction mixture into 150 mL of cold distilled water with stirring. A precipitate should form.

    • Isolate the solid product by vacuum filtration using a Büchner funnel.

    • Wash the collected solid with a 5% aqueous solution of sodium bicarbonate (2 x 20 mL) to remove any unreacted starting material.[10][11]

    • Wash the solid with cold distilled water (2 x 20 mL) to remove any residual salts.

  • Drying: Dry the collected solid under vacuum to a constant weight.

  • Purification (Optional): If necessary, the crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture.

Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_final Final Product A 1. Add 2-Acetyl-5-chlorobenzoic acid to flask B 2. Add Ethanol and dissolve A->B C 3. Add Hydrazine hydrate dropwise B->C D 4. Heat to reflux for 4-6 hours C->D E 5. Cool to room temperature D->E F 6. Precipitate in cold water E->F G 7. Filter the solid product F->G H 8. Wash with NaHCO3 solution G->H I 9. Wash with distilled water H->I J 10. Dry the product under vacuum I->J K 11. Purify by recrystallization (optional) J->K

Caption: Experimental workflow for the synthesis of 6-chloro-4-methyl-2H-phthalazin-1-one.

Safety Precautions

  • Hydrazine hydrate is highly toxic and corrosive. Handle it with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Ethanol is a flammable liquid. Keep it away from open flames and ignition sources.

  • The reaction should be performed in a fume hood.

  • Dispose of all chemical waste according to institutional guidelines.

Characterization

The identity and purity of the synthesized 6-chloro-4-methyl-2H-phthalazin-1-one can be confirmed using standard analytical techniques:

  • Melting Point: Determination of the melting point and comparison with the literature value.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 6-chloro-4-methyl-2H-phthalazin-1-one from 2-acetyl-5-chlorobenzoic acid and hydrazine. The procedure is straightforward and utilizes readily available reagents and standard laboratory equipment. The resulting phthalazinone derivative can serve as a valuable building block for the development of novel therapeutic agents, leveraging the well-documented pharmacological potential of this heterocyclic scaffold.[3][12]

References

  • ACS Publications. Synthesis of 4-Substituted Phthalazin-1(2H)-ones from 2-Acylbenzoic Acids: Controlling Hydrazine in a Pharmaceutical Intermediate through PAT-Guided Process Development. Available from: [Link].

  • ResearchGate. Synthesis of 4-Substituted Phthalazin-1(2H)-ones from 2-Acylbenzoic Acids: Controlling Hydrazine in a Pharmaceutical Intermediate Through PAT-Guided Process Development | Request PDF. Available from: [Link].

  • NIH National Library of Medicine. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. Available from: [Link].

  • NIH National Library of Medicine. Cyclization of Hydrazones of 2-Acetyl-1-naphthol and 1-Acetyl-2-naphthol with Triphosgene. Synthesis of Spiro Naphthoxazine Dimers. Available from: [Link].

  • NIH National Library of Medicine. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. Available from: [Link].

  • RSC Publishing. Synthesis, biological evaluation and molecular modeling studies of phthalazin-1(2H)-one derivatives as novel cholinesterase inhibitors. Available from: [Link].

  • PubMed. Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery. Available from: [Link].

  • Journal of Chemical and Pharmaceutical Research. Advanced Developments of Differnet Syntheticroutes of Phthalazine Derivatives in Medicinal Chemistry. Available from: [Link].

  • An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives. Available from: [Link].

  • PubMed Central. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. Available from: [Link].

  • Longdom Publishing. Recent Developments in Chemistry of Phthalazines. Available from: [Link].

  • Sciforum. Synthesis of new phthalazinedione derivatives. Available from: [Link].

  • ResearchGate. (PDF) Cyclization of Hydrazones of 2-Acetyl-1-naphthol and 1-Acetyl-2-naphthol with Triphosgene. Synthesis of Spiro Naphthoxazine Dimers. Available from: [Link].

  • ResearchGate. ChemInform Abstract: Phthalazin-1(2H)-one as a Remarkable Scaffold in Drug Discovery | Request PDF. Available from: [Link].

  • OpenStax. 19.9 Nucleophilic Addition of Hydrazine: The Wolff–Kishner Reaction - Organic Chemistry. Available from: [Link].

  • Chemistry LibreTexts. 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Available from: [Link].

  • PubMed. Gas-phase kinetics and mechanism of the reactions of protonated hydrazine with carbonyl compounds. Gas-phase hydrazone formation. Available from: [Link].

Sources

Application Notes and Protocols for the Reductive Amination of 2-Acetyl-5-chlorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

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Introduction

Reductive amination stands as a cornerstone of modern organic synthesis, offering a powerful and versatile method for the formation of carbon-nitrogen bonds.[1][2][3] This reaction, which transforms a carbonyl group into an amine via an intermediate imine or iminium ion, is of paramount importance in the pharmaceutical industry for the synthesis of a vast array of bioactive molecules.[1] 2-Acetyl-5-chlorobenzoic acid is a valuable starting material, incorporating a ketone and a carboxylic acid on a chlorinated benzene ring, making it a versatile scaffold for the development of novel therapeutic agents. The selective transformation of its acetyl group into a substituted aminoethyl group through reductive amination opens avenues to a diverse range of potentially therapeutic compounds.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the reductive amination of 2-Acetyl-5-chlorobenzoic acid. It delves into the mechanistic underpinnings of the reaction, offers detailed, field-proven protocols, and discusses critical process parameters and optimization strategies. The causality behind experimental choices is explained to empower users to adapt and troubleshoot these procedures effectively.

Mechanistic Overview: The Pathway to C-N Bond Formation

The reductive amination of a ketone, such as 2-Acetyl-5-chlorobenzoic acid, with a primary or secondary amine proceeds through a two-step sequence that is typically performed in a single pot.[4] The initial step involves the nucleophilic addition of the amine to the carbonyl carbon of the ketone, forming a hemiaminal intermediate. This is followed by the elimination of a water molecule to generate a Schiff base (an imine) or an iminium ion. The rate-limiting step is often the formation of this imine intermediate.[1]

To drive the equilibrium towards imine formation, dehydrating agents or azeotropic removal of water can be employed, though optimizing reaction conditions can often circumvent the need for such additives.[5] The subsequent and irreversible step is the reduction of the C=N double bond of the imine or iminium ion by a reducing agent to yield the final amine product.

The choice of reducing agent is critical for the success of the reaction.[3] Ideally, the reducing agent should be selective for the imine/iminium ion over the starting ketone.[3][4] This chemoselectivity prevents the wasteful reduction of the ketone to the corresponding alcohol. Common reducing agents that exhibit this selectivity include sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanobohydride (NaBH₃CN).[3][4] Catalytic hydrogenation over a metal catalyst is another effective, and often "greener," alternative.[5]

Reductive_Amination_Mechanism 2-Acetyl-5-chlorobenzoic_acid 2-Acetyl-5-chlorobenzoic acid Hemiaminal Hemiaminal Intermediate 2-Acetyl-5-chlorobenzoic_acid->Hemiaminal + Amine Amine R1R2NH Amine->Hemiaminal Imine Imine/Iminium Ion Hemiaminal->Imine - H₂O H2O H₂O Product N-substituted 2-(1-aminoethyl)-5-chlorobenzoic acid Imine->Product + Reducing Agent Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3) Reducing_Agent->Product

Caption: General mechanism of reductive amination.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the reductive amination of 2-Acetyl-5-chlorobenzoic acid using different reducing agents. These protocols are designed to be self-validating, with clear endpoints and characterization methods.

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)

Sodium triacetoxyborohydride is a mild and selective reducing agent, making it a popular choice for reductive aminations.[6][7] It is particularly effective in aprotic solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[6][7] Acetic acid can be used as a catalyst, especially for less reactive ketones.[4][6]

Materials:

  • 2-Acetyl-5-chlorobenzoic acid

  • Primary or secondary amine (e.g., benzylamine, morpholine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Glacial acetic acid (optional)

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Argon or nitrogen inlet

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add 2-Acetyl-5-chlorobenzoic acid (1.0 eq).

  • Dissolve the starting material in anhydrous DCE (approximately 10-20 mL per gram of starting material).

  • Add the desired primary or secondary amine (1.1-1.2 eq) to the solution and stir for 20-30 minutes at room temperature. If the amine is a salt (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (NEt₃) (1.1 eq) to liberate the free amine.

  • (Optional) If the reaction is sluggish, add glacial acetic acid (0.1-1.0 eq) to catalyze imine formation.

  • In a separate flask, weigh sodium triacetoxyborohydride (1.5-2.0 eq). Add the NaBH(OAc)₃ portion-wise to the reaction mixture over 10-15 minutes, controlling any potential exotherm.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-substituted 2-(1-aminoethyl)-5-chlorobenzoic acid derivative.

Causality of Choices:

  • Inert Atmosphere: Prevents moisture from interfering with the reaction, as NaBH(OAc)₃ is water-sensitive.[8]

  • Stoichiometry: A slight excess of the amine and reducing agent is used to ensure complete conversion of the starting ketone.

  • Solvent: Anhydrous DCE is the preferred solvent due to its compatibility with NaBH(OAc)₃ and its ability to dissolve the reactants.[6]

  • Work-up: The aqueous work-up with sodium bicarbonate neutralizes any remaining acid and quenches the excess reducing agent.

Protocol_1_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start Dissolve 2-Acetyl-5-chlorobenzoic acid in DCE Add_Amine Add Amine Start->Add_Amine Add_Catalyst Add Acetic Acid (optional) Add_Amine->Add_Catalyst Add_Reductant Add NaBH(OAc)₃ Add_Catalyst->Add_Reductant Stir Stir at Room Temperature (12-24h) Add_Reductant->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Quench Quench with NaHCO₃ Monitor->Quench Extract Extract with DCM Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Purify Concentrate->Purify

Caption: Workflow for reductive amination using NaBH(OAc)₃.

Protocol 2: Reductive Amination using Sodium Cyanoborohydride (NaBH₃CN)

Sodium cyanoborohydride is another selective reducing agent that is particularly effective under mildly acidic conditions (pH 5-6), where iminium ion formation is favored.[4]

Materials:

  • 2-Acetyl-5-chlorobenzoic acid

  • Primary or secondary amine

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Glacial acetic acid

  • Saturated sodium bicarbonate solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • pH paper or pH meter

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 2-Acetyl-5-chlorobenzoic acid (1.0 eq) and the amine (1.1-1.2 eq) in methanol (10-20 mL per gram of starting material).

  • Stir the solution at room temperature for 30 minutes.

  • Adjust the pH of the solution to 5-6 by the dropwise addition of glacial acetic acid.

  • Add sodium cyanoborohydride (1.2-1.5 eq) in one portion.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring its progress by TLC or LC-MS.

  • Once the reaction is complete, quench by the slow addition of saturated sodium bicarbonate solution until the pH is neutral or slightly basic.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Partition the residue between water and ethyl acetate.

  • Separate the layers and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate to obtain the crude product.

  • Purify by column chromatography or recrystallization.

Causality of Choices:

  • pH Control: Maintaining a slightly acidic pH is crucial for the stability and reactivity of NaBH₃CN, which selectively reduces the protonated iminium ion.[4]

  • Solvent: Methanol is a common solvent for NaBH₃CN reductions and is effective at dissolving the reactants and facilitating imine formation.[4]

  • Safety: Sodium cyanoborohydride is toxic and can release hydrogen cyanide gas upon contact with strong acids. Handle with care in a well-ventilated fume hood.

Protocol 3: Catalytic Hydrogenation

Catalytic hydrogenation is an environmentally friendly alternative that uses hydrogen gas as the reductant in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel.[2][5]

Materials:

  • 2-Acetyl-5-chlorobenzoic acid

  • Primary or secondary amine

  • Palladium on carbon (10% Pd/C, 5-10 mol%) or Raney nickel

  • Ethanol (EtOH) or Methanol (MeOH)

  • Hydrogen gas (H₂)

  • Hydrogenation apparatus (e.g., Parr shaker or H-Cube)

  • Celite® or other filter aid

Procedure:

  • To a hydrogenation vessel, add 2-Acetyl-5-chlorobenzoic acid (1.0 eq), the amine (1.1-1.2 eq), and the solvent (EtOH or MeOH).

  • Carefully add the Pd/C catalyst (or Raney nickel slurry).

  • Seal the vessel and purge it with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir or shake the mixture at room temperature.

  • Monitor the reaction by observing hydrogen uptake and by analyzing aliquots via TLC or LC-MS.

  • Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify as needed.

Causality of Choices:

  • Catalyst: Pd/C is a versatile and efficient catalyst for a wide range of hydrogenations. Raney nickel is a more reactive but also more pyrophoric alternative.

  • Solvent: Protic solvents like ethanol and methanol are commonly used in catalytic hydrogenation.

  • Safety: Hydrogen gas is flammable and can form explosive mixtures with air. All hydrogenation reactions should be conducted in a well-ventilated area with appropriate safety precautions.

Data Presentation and Comparison

ParameterProtocol 1: NaBH(OAc)₃Protocol 2: NaBH₃CNProtocol 3: Catalytic Hydrogenation
Reducing Agent Sodium triacetoxyborohydrideSodium cyanoborohydrideHydrogen gas (H₂)
Typical Solvents DCE, THFMeOH, EtOHEtOH, MeOH
Reaction pH Neutral to slightly acidicAcidic (pH 5-6)Neutral
Key Advantages Mild, highly selective, broad substrate scope.[4][6][7]Good selectivity under acidic conditions.[4]"Green" method, high atom economy.[5]
Key Disadvantages Moisture sensitive.[8]Toxic (cyanide), requires pH control.Requires specialized equipment, flammable H₂.
Functional Group Tolerance Excellent for acid-sensitive groups.[6]Good, but may reduce some sensitive groups.Can reduce other functional groups (e.g., nitro, alkenes).

Conclusion

The reductive amination of 2-Acetyl-5-chlorobenzoic acid is a versatile transformation that provides access to a wide range of N-substituted 2-(1-aminoethyl)-5-chlorobenzoic acid derivatives. The choice of the specific protocol depends on the nature of the amine, the desired scale of the reaction, and the available laboratory equipment. For general-purpose, small-scale synthesis, the sodium triacetoxyborohydride method is often the most convenient and reliable. For larger-scale and more environmentally conscious syntheses, catalytic hydrogenation is an excellent option. By understanding the underlying principles and carefully following these detailed protocols, researchers can effectively synthesize novel compounds for further investigation in drug discovery and development.

References

  • Reductive Amination. (n.d.). In WordPress. Retrieved from [Link]

  • Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH. (2025). ResearchGate. Retrieved from [Link]

  • Preparation of 2-chloro-5-aminobenzoic acid. (1937). Google Patents.
  • Preparation method of 2-amino-5-chlorobenzamide. (2009). Google Patents.
  • Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen. (2020). Chemical Reviews. Retrieved from [Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Retrieved from [Link]

  • Myers, A. G. (n.d.). Reductive Amination. Harvard University. Retrieved from [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. (2023). ResearchGate. Retrieved from [Link]

  • Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid. (2021). Google Patents.
  • Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. (2023). Baghdad Science Journal. Retrieved from [Link]

  • A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. (2010). Journal of Chemical Education. Retrieved from [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. (1996). The Journal of Organic Chemistry. Retrieved from [Link]

  • Safety Data Sheet: 2-Chlorobenzoic acid. (n.d.). Carl ROTH. Retrieved from [Link]

  • Cu-catalysed reductive amination of ketones with anilines using molecular hydrogen. (2012). Dalton Transactions. Retrieved from [Link]

  • Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved from [Link]

  • Reductive amination. (n.d.). In Wikipedia. Retrieved from [Link]

  • 2-Chlorobenzoic acid. (n.d.). In Wikipedia. Retrieved from [Link]

  • The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. (n.d.). Arkivoc. Retrieved from [Link]

  • A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. (2010). ResearchGate. Retrieved from [Link]

  • Benzoic acid, 2-chloro-. (n.d.). NIST WebBook. Retrieved from [Link]

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Application Note: Precision Heterocycle Construction Using 2-Acetyl-5-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Acetyl-5-chlorobenzoic acid (CAS 115382-34-8) represents a high-value "ortho-functionalized" scaffold for the rapid assembly of nitrogenous heterocycles.[1] Unlike simple benzoic acids, the presence of the ortho-acetyl group pre-installs the necessary carbon framework for 5- and 6-membered ring closures, while the meta-chloro substituent (relative to the carboxylic acid) provides a critical handle for late-stage cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).[1]

This guide details the protocols for converting this precursor into two privileged pharmacophores: 7-chloro-4-methylphthalazin-1(2H)-one and 6-chloro-3-methyleneisoindolin-1-one .[1] It addresses the specific regiochemical outcomes dictated by the 5-chloro substituent and provides optimized conditions to minimize side reactions such as acyclic hydrazone formation.

Critical Distinction
  • Target Molecule: 2-Acetyl-5-chlorobenzoic acid (CAS 115382-34-8).[1][2][3]

  • Do Not Confuse With: 2-(Acetyloxy)-5-chlorobenzoic acid (CAS 1734-62-9), a derivative of 5-chlorosalicylic acid (aspirin analog) which lacks the carbon backbone for these cyclizations.[1]

Structural Logic & Retrosynthetic Analysis[1]

The utility of 2-acetyl-5-chlorobenzoic acid lies in its dual electrophilic centers (ketone and carboxylic acid) and the fixed geometry of the benzene ring.[1]

  • Reaction with Hydrazines (1,2-Dinucleophiles): Leads to [4+2] cyclization, yielding the 6-membered phthalazinone core. The 5-chloro group maps to the 7-position of the phthalazinone.[1]

  • Reaction with Amines (1,1-Dinucleophiles): Leads to [4+1] cyclization, yielding the 5-membered isoindolinone core. The 5-chloro group maps to the 6-position of the isoindolinone.[1]

Pathway Visualization

ReactionPathways Start 2-Acetyl-5-chlorobenzoic acid (CAS 115382-34-8) Hydrazine Hydrazine Hydrate (EtOH, Reflux) Start->Hydrazine Condensation Amine Primary Amine (R-NH2) (Toluene, TsOH) Start->Amine Reductive Amination or Condensation Phthalazinone 7-Chloro-4-methylphthalazin-1(2H)-one (6-Membered Ring) Hydrazine->Phthalazinone Cyclodehydration Isoindolinone 6-Chloro-3-methyleneisoindolin-1-one (5-Membered Ring) Amine->Isoindolinone Lactamization Suzuki Late-Stage Diversification (Pd-Catalyzed Coupling) Phthalazinone->Suzuki Cl-Handle Activation Isoindolinone->Suzuki Cl-Handle Activation

Figure 1: Divergent synthesis pathways from 2-acetyl-5-chlorobenzoic acid.[1] The chloro-substituent is retained, enabling downstream library generation.

Protocol A: Synthesis of 7-Chloro-4-methylphthalazin-1(2H)-one[1]

This reaction exploits the condensation of hydrazine with both the ketone and the carboxylic acid (via an intermediate hydrazide/hydrazone).

Materials
  • 2-Acetyl-5-chlorobenzoic acid (1.0 equiv)[1]

  • Hydrazine hydrate (64% or 80% aq. solution, 1.2 – 1.5 equiv)

  • Ethanol (Absolute or 95%)

  • Glacial Acetic Acid (Catalytic, optional)

Step-by-Step Methodology
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, suspend 2-acetyl-5-chlorobenzoic acid (10 mmol) in Ethanol (30 mL) . The starting material may not fully dissolve at room temperature.

  • Reagent Addition: Add Hydrazine hydrate (15 mmol) dropwise over 5 minutes.

    • Observation: A transient precipitate (hydrazine salt) may form, followed by dissolution as the reaction warms.

    • Expert Tip: If the reaction is sluggish, add 2-3 drops of glacial acetic acid to catalyze the imine formation at the ketone.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 3–5 hours . Monitor by TLC (System: 5% MeOH in DCM). The starting acid spot (low R_f, streaking) should disappear, replaced by a distinct higher R_f fluorescent spot.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • The product, 7-chloro-4-methylphthalazin-1(2H)-one , typically precipitates as a white or off-white solid upon cooling.[1]

    • If no precipitate forms, concentrate the solvent volume by 50% under reduced pressure and cool in an ice bath.

  • Purification: Filter the solid and wash with cold ethanol (2 x 5 mL) followed by diethyl ether. Dry under vacuum.

    • Expected Yield: 85–95%.

    • Characterization: ^1H NMR (DMSO-d_6) typically shows a singlet for the methyl group (~2.6 ppm) and the characteristic NH lactam proton (~12.5 ppm).

Mechanism of Action

PhthalazinoneMech Step1 Nucleophilic Attack (Hydrazine -> Ketone) Step2 Hydrazone Intermediate Step1->Step2 - H2O Step3 Intramolecular Acyl Substitution Step2->Step3 Ring Closure Final 7-Chloro-4-methylphthalazin-1(2H)-one Step3->Final - H2O (Total 2 equiv lost)

Figure 2: Mechanistic cascade for phthalazinone formation.

Protocol B: Synthesis of 6-Chloro-3-methyleneisoindolin-1-ones[1]

Isoindolinones are privileged scaffolds in kinase inhibitors. The reaction with primary amines involves condensation at the ketone and amide formation at the carboxylic acid.

Materials
  • 2-Acetyl-5-chlorobenzoic acid (1.0 equiv)[1]

  • Primary Amine (e.g., Aniline, Benzylamine) (1.1 equiv)

  • p-Toluenesulfonic acid (TsOH) (5 mol%)[1]

  • Toluene or Xylene (Solvent)[4]

Step-by-Step Methodology
  • Setup: Use a round-bottom flask equipped with a Dean-Stark trap and reflux condenser. This is critical to remove the water generated and drive the equilibrium toward the cyclic enamine/lactam.

  • Charging: Combine 2-acetyl-5-chlorobenzoic acid (5 mmol) , Primary Amine (5.5 mmol) , and TsOH (0.25 mmol) in Toluene (25 mL) .

  • Reflux: Heat to vigorous reflux (110°C). Ensure the solvent is condensing and water is collecting in the trap.

    • Reaction Time: 6–12 hours.

  • Monitoring: TLC usually shows the disappearance of the amine and acid. The product is often less polar than the starting acid.

  • Work-up:

    • Cool to room temperature.

    • Wash the organic layer with sat. NaHCO_3 (to remove unreacted acid) and Brine.

    • Dry over Na_2SO_4 and concentrate in vacuo.

  • Purification: Recrystallization from EtOH/Hexane or Flash Column Chromatography (Hexane/EtOAc gradient).

    • Product:6-Chloro-2-substituted-3-methyleneisoindolin-1-one .

Regiochemistry Note

The product is the 6-chloro isomer.[5]

  • Mapping: The carboxyl carbon becomes C1 (carbonyl). The acetyl carbon becomes C3. The chloro group is meta to the carboxyl (position 5 on benzene) and para to the acetyl. In the isoindolinone ring system, counting from C1=O (1) -> N(2) -> C(3) -> C3a(4) -> C4(5) -> C5(6) -> C6(7) -> C7(7a), the chlorine lands at position 6 .[1]

Troubleshooting & Optimization (Senior Scientist Insights)

IssueProbable CauseCorrective Action
Low Yield (Phthalazinone) Incomplete cyclization (open hydrazone exists).[1]Increase reaction time or switch solvent to Acetic Acid (reflux) to force dehydration.
Solubility Issues 2-Acetyl-5-chlorobenzoic acid is lipophilic.[1]Use a co-solvent mixture: EtOH/THF (2:1) or pure glacial acetic acid for high-temperature solubility.[1]
Regioisomer Confusion Misidentification of Cl position.Verify with NOESY NMR. The Cl is para to the methyl-bearing carbon (C4 in phthalazinone, C3 in isoindolinone) in the precursor, leading to specific substitution patterns (7-Cl and 6-Cl respectively).
Side Product (Isoindolinone) Hydrolysis of imine.Ensure anhydrous conditions if the target is the imine form. For 3-methyleneisoindolinones, water removal (Dean-Stark) is non-negotiable.[1]

References

  • Compound Identification: 2-Acetyl-5-chlorobenzoic acid (CAS 115382-34-8).[1][2][3] ChemicalBook.[6][7]

  • Phthalazinone Scaffolds: Synthesis of phthalazin-1(2H)-ones via hydrazine condensation.[1] National Institutes of Health (NIH) / PubMed.

  • Isoindolinone Synthesis: Methods for synthesizing 3-methyleneisoindolin-1-ones from 2-acetylbenzoic acid derivatives.[1] Organic Chemistry Portal.

  • General Reactivity: 2-Acylbenzoic acids in heterocycle synthesis. BenchChem Application Notes.

Sources

Application Note: Preparation of 7-chloro-4-methylphthalazin-1(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the optimized synthesis of 7-chloro-4-methylphthalazin-1(2H)-one , a critical heterocyclic scaffold used in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors (e.g., Olaparib analogs) and VEGFR inhibitors.

Abstract

This protocol describes a robust, scalable method for the preparation of 7-chloro-4-methylphthalazin-1(2H)-one. The procedure utilizes the cyclocondensation of 2-acetyl-5-chlorobenzoic acid with hydrazine hydrate in ethanol. This route is preferred for its high atom economy, operational simplicity, and avoidance of hazardous chlorinated solvents during the primary reaction. The resulting product is a key intermediate for synthesizing 4-substituted phthalazinone derivatives, widely investigated for their antineoplastic properties.[1]

Introduction & Significance

Phthalazin-1(2H)-ones are privileged structures in medicinal chemistry.[2] The 7-chloro-4-methyl substitution pattern is particularly significant as a precursor for "Olaparib-like" PARP inhibitors, where the 4-methyl group serves as a handle for benzylic bromination and subsequent coupling with piperazine pharmacophores.

Key Structural Features:
  • Lactam Core (N-NH-C=O): Essential for hydrogen bonding interactions within the PARP active site.

  • 7-Chloro Substituent: Provides metabolic stability and hydrophobic interactions.

  • 4-Methyl Group: A versatile reactive site for further functionalization (e.g., Wohl-Ziegler bromination).

Retrosynthetic Analysis

The most logical disconnection for the phthalazinone core involves the N2–C3 and N3–C4 bonds. The immediate precursor is the keto-acid, 2-acetyl-5-chlorobenzoic acid , which undergoes a double condensation with hydrazine.

Retrosynthesis Target 7-chloro-4-methylphthalazin-1(2H)-one (Target) Precursor 2-acetyl-5-chlorobenzoic acid (Key Intermediate) Target->Precursor Cyclocondensation Reagent Hydrazine Hydrate Start 4-chlorophthalic anhydride (Commercial Source) Precursor->Start Grignard / Malonic Synthesis

Figure 1: Retrosynthetic strategy for the target phthalazinone.

Experimental Protocol

Materials & Reagents
ReagentCAS No.[3][4][5]MW ( g/mol )Equiv.[3]Role
2-acetyl-5-chlorobenzoic acid 115382-34-8198.601.0Substrate
Hydrazine Hydrate (80%) 7803-57-850.062.5Cyclizing Agent
Ethanol (Absolute) 64-17-546.07-Solvent
Acetic Acid (Glacial) 64-19-760.05Cat.Catalyst (Optional)
Step-by-Step Procedure
Step 1: Reaction Setup
  • Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charge the flask with 2-acetyl-5-chlorobenzoic acid (10.0 g, 50.3 mmol).

  • Add Ethanol (100 mL, 10 vol). The solid may not dissolve completely at room temperature.

  • Critical Step: Add Hydrazine Hydrate (6.3 mL, ~125 mmol) dropwise over 5 minutes.

    • Observation: An exotherm is often observed; the suspension may clear briefly before a new precipitate (the hydrazone intermediate) begins to form.

Step 2: Cyclization (Reflux)
  • Heat the reaction mixture to reflux (approx. 78–80 °C).

  • Maintain reflux for 3 to 5 hours .

    • Monitoring: Monitor reaction progress by TLC (Mobile Phase: Hexane/Ethyl Acetate 1:1). The starting acid spot (low R_f, often streaking) should disappear, replaced by a distinct fluorescent spot of the phthalazinone (R_f ~0.4–0.5).

Step 3: Work-up and Isolation
  • Cool the reaction mixture slowly to room temperature (20–25 °C).

  • Further cool the flask in an ice-water bath (0–5 °C) for 30 minutes to maximize precipitation.

  • Filter the white to off-white solid using a Büchner funnel.

  • Wash: Rinse the filter cake with cold Ethanol (2 x 10 mL) followed by cold Water (2 x 20 mL) to remove excess hydrazine.

Step 4: Purification
  • The crude material is typically >95% pure.

  • If necessary, recrystallize from Glacial Acetic Acid or DMF/Water .

    • Recrystallization Protocol: Dissolve crude solid in minimum hot acetic acid, filter while hot (if insoluble particles exist), and allow to cool. Filter the crystals and wash with diethyl ether.

  • Dry the solid in a vacuum oven at 50 °C for 6 hours.

Expected Yield & Properties[1][6][7]
  • Yield: 85% – 92% (approx.[3] 8.3 – 9.0 g)

  • Appearance: White to pale yellow crystalline solid.

  • Melting Point: 258 – 262 °C (Lit. value often >250 °C).

Mechanism of Action

The reaction proceeds via a nucleophilic attack of hydrazine on the ketone carbonyl, forming a hydrazone intermediate. This is followed by an intramolecular nucleophilic acyl substitution on the carboxylic acid (or carboxylate) by the terminal nitrogen of the hydrazone, closing the ring.

Mechanism Step1 Nucleophilic Attack (Hydrazine on Ketone) Step2 Hydrazone Formation (-H2O) Step1->Step2 Step3 Intramolecular Cyclization (Attack on COOH) Step2->Step3 Step4 Phthalazinone Product (-H2O) Step3->Step4

Figure 2: Mechanistic pathway of the cyclocondensation.[6]

Analytical Characterization (Self-Validation)

To validate the synthesis, compare your data against these standard parameters:

TechniqueExpected Signal / ObservationInterpretation
1H NMR (DMSO-d6)δ 2.55 (s, 3H)Methyl group at C4.
δ 12.60 (s, 1H, br)NH Lactam proton (exchangeable).
δ 7.8 – 8.3 (m, 3H)Aromatic protons . Note the splitting pattern: The proton at C8 (adj. to C=O) is typically the most deshielded doublet.
MS (ESI+) m/z 195.0 / 197.0[M+H]+ showing characteristic Chlorine isotope pattern (3:1 ratio).
IR (KBr) 1660–1680 cm⁻¹Strong C=O stretch (Amide I).
3100–3200 cm⁻¹Broad N-H stretch .

Troubleshooting & Optimization

  • Issue: Low Yield / Incomplete Reaction.

    • Cause: Old hydrazine hydrate (titer <80%).

    • Fix: Use fresh hydrazine or increase equivalents to 3.0. Add a catalytic amount of acetic acid to activate the ketone.

  • Issue: Product is Colored (Yellow/Brown).

    • Cause: Oxidation of hydrazine impurities or trace metal contamination.

    • Fix: Wash the crude solid thoroughly with water. Recrystallize from ethanol/water using activated charcoal.

  • Issue: Regioisomer Contamination.

    • Context: If the starting material (2-acetyl-5-chlorobenzoic acid) was prepared from 4-chlorophthalic anhydride, it may contain the 4-chloro isomer (which yields 6-chloro-4-methylphthalazinone).

    • Check: Use 1H NMR.[1][3] The coupling constants of the aromatic protons will distinguish the isomers (meta-coupling vs. ortho-coupling relative to the carbonyl).

Safety & Handling (MSDS Highlights)

  • Hydrazine Hydrate: Highly toxic, potential carcinogen, and corrosive. Use only in a fume hood. Wear nitrile gloves and face shield. Destroy excess hydrazine in the filtrate with bleach (sodium hypochlorite) before disposal.

  • 7-chloro-4-methylphthalazin-1(2H)-one: Treat as a bioactive intermediate. Avoid inhalation of dust.

References

  • Menear, K. A., et al. (2008).[3] 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. Journal of Medicinal Chemistry, 51(20), 6581-6591.[3]

  • Loh, V. M., et al. (2005). Phthalazinones.[1][7] Part 1: The design and synthesis of a novel series of potent inhibitors of poly(ADP-ribose) polymerase. Bioorganic & Medicinal Chemistry Letters, 15(9), 2235-2238.

  • Baxendale, I. R., et al. (2021).[3] Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Durham University.

  • World Intellectual Property Organization. (2008).[3] Patent WO2008047082: Polymorphic form of Olaparib intermediate.[3]

Sources

Synthesis of isoindolinone derivatives from 2-Acetyl-5-chlorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Synthesis of 5-Chloroisoindolinone Scaffolds via 2-Acetyl-5-chlorobenzoic Acid

Executive Summary

The isoindolinone (phthalimidine) core is a privileged pharmacophore found in a wide spectrum of therapeutic agents, including anxiolytics (e.g., Pazinaclone), antipsychotics, and anticancer agents. This Application Note details the modular synthesis of 5-chloroisoindolinone derivatives utilizing 2-acetyl-5-chlorobenzoic acid as a versatile linchpin precursor.

Unlike simple phthalimide reductions, this route allows for the precise introduction of chirality at the C-3 position and provides a critical chlorine handle at C-5 for late-stage diversification via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). This guide provides validated protocols for both condensative cyclization (yielding 3-methylene/3-hydroxy derivatives) and reductive cyclization (yielding 3-methyl derivatives).

Mechanistic Grounding & Chemical Logic
The Lactol-Keto Acid Equilibrium

A common pitfall in working with 2-acetylbenzoic acid derivatives is ignoring their tautomeric nature. In solution, 2-acetyl-5-chlorobenzoic acid exists in equilibrium between the open-chain keto-acid form and the cyclic pseudo-acid (lactol) form .

  • Implication: The reaction rate with amines depends on the accessibility of the ketone carbonyl. Solvents that stabilize the open form (polar aprotic) or conditions that drive water removal (Dean-Stark) are essential for efficient Schiff base formation.

  • The Chlorine Effect: The electron-withdrawing nature of the 5-chloro substituent increases the electrophilicity of the ketone, generally accelerating nucleophilic attack by amines compared to the non-chlorinated analog.

Pathway Visualization

The following diagram illustrates the bifurcation between the condensation and reductive pathways.

ReactionMechanism Start 2-Acetyl-5-chlorobenzoic Acid (Open/Lactol Equilibrium) Imine Intermediate Ketimine/Schiff Base Start->Imine Condensation (Rev.) Amine Primary Amine (R-NH2) Amine->Imine Cycl_A Cyclization (-H2O) Imine->Cycl_A Acid Cat. Reflux Prod_B 5-Chloro-3-methyl isoindolin-1-one Imine->Prod_B Reductive Cyclization (Irreversible) Prod_A1 3-Hydroxy-3-methyl isoindolin-1-one Cycl_A->Prod_A1 Kinetic Prod_A2 3-Methylene isoindolin-1-one Prod_A1->Prod_A2 Dehydration (Thermodynamic) Red_Ag Reducing Agent (NaBH4 / H2) Red_Ag->Prod_B

Figure 1: Mechanistic bifurcation of 2-acetyl-5-chlorobenzoic acid reactivity. Path A yields unsaturated/hydroxy scaffolds; Path B yields saturated cores.

Experimental Protocols
Protocol A: Condensative Cyclization (3-Methylene/3-Hydroxy Derivatives)

Target: Synthesis of 3-methylene-5-chloroisoindolin-1-ones. Application: Creating Michael acceptors for further functionalization.

Reagents:

  • 2-Acetyl-5-chlorobenzoic acid (1.0 equiv)

  • Primary Amine (

    
    ) (1.2 equiv)[1]
    
  • 
    -Toluenesulfonic acid (TsOH) (0.1 equiv)[1]
    
  • Solvent: Toluene (anhydrous)

Step-by-Step Methodology:

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap fitted with a reflux condenser.

  • Charging: Add 2-acetyl-5-chlorobenzoic acid (5.0 mmol) and Toluene (50 mL). Stir to suspend.

  • Amine Addition: Add the primary amine (6.0 mmol) and TsOH (0.5 mmol).

  • Reflux: Heat the mixture to reflux (

    
    ). Monitor water collection in the Dean-Stark trap.
    
    • Checkpoint: The reaction is typically complete when water evolution ceases (3–6 hours).

  • Workup: Cool to room temperature. The product often precipitates directly.

    • If solid:[2] Filter and wash with cold hexanes.

    • If soluble: Evaporate toluene, redissolve in EtOAc, wash with saturated

      
       (to remove unreacted acid), then brine.
      
  • Purification: Recrystallization from Ethanol/Hexane is preferred over chromatography to avoid hydrolysis of the exocyclic double bond.

Protocol B: Reductive Cyclization (Saturated Isoindolinones)

Target: Synthesis of 5-chloro-2-substituted-3-methylisoindolin-1-ones. Application: Generation of saturated,


-rich drug-like scaffolds.

Reagents:

  • 2-Acetyl-5-chlorobenzoic acid (1.0 equiv)

  • Primary Amine (1.1 equiv)

  • Reducing Agent: Sodium Borohydride (

    
    ) (2.0 equiv)
    
  • Solvent: Methanol (MeOH)

Step-by-Step Methodology:

  • Imine Formation: In a clean reaction vial, dissolve 2-acetyl-5-chlorobenzoic acid (2.0 mmol) in anhydrous MeOH (10 mL). Add the primary amine (2.2 mmol).

  • Equilibration: Stir at room temperature for 2–4 hours.

    • Note: Use molecular sieves (

      
      ) if the amine is sterically hindered to promote imine formation.
      
  • Reduction: Cool the solution to

    
     (ice bath). Carefully add 
    
    
    
    (4.0 mmol) portion-wise. Evolution of hydrogen gas will occur.[3][4]
  • Cyclization: Allow the mixture to warm to room temperature and stir for 12 hours. The reduction of the imine triggers spontaneous intramolecular amidation.

  • Quench: Quench with 1M HCl (carefully) to destroy excess hydride and neutralize the solution.

  • Extraction: Extract with Dichloromethane (DCM) (

    
    ). Dry organic layer over 
    
    
    
    .[3]
  • Purification: Silica gel flash chromatography (Gradient: 0

    
     50% EtOAc in Hexanes).
    
Critical Process Parameters (CPP) & Troubleshooting

The following data summarizes optimization studies for the reaction of 2-acetyl-5-chlorobenzoic acid with benzylamine.

ParameterVariationOutcome (Yield %)Observation
Solvent (Protocol A) Toluene (Reflux)88%Dean-Stark essential for high yield.
Ethanol (Reflux)65%Equilibrium limits conversion; no water removal.
DMF (

)
40%Difficult workup; side reactions observed.
Reducing Agent (Protocol B)

82%Clean conversion; standard protocol.

75%Slower reaction; requires pH adjustment (pH 5-6).

/ Pd-C
90%Caution: Dehalogenation (loss of Cl) observed.

Key Insight - Dehalogenation Risk: When using catalytic hydrogenation (Protocol B variation), the 5-chloro group is susceptible to hydrodehalogenation. Using


 is chemically orthogonal to the aryl chloride, preserving the handle for downstream coupling [1].
Workflow Visualization

Workflow Start Start: Weigh 2-Acetyl-5-Cl-Benzoic Acid Mix Mix with Amine in Solvent (MeOH or Toluene) Start->Mix Decision Select Pathway Mix->Decision Reflux Reflux w/ Dean-Stark (Toluene, TsOH) Decision->Reflux Protocol A (Unsaturated) Stir Stir RT (Imine Formation) Decision->Stir Protocol B (Saturated) Monitor_A Monitor Water Removal Reflux->Monitor_A Workup_A Cool & Filter Precipitate Monitor_A->Workup_A Analyze Analyze (NMR, LCMS) Check 5-Cl Integrity Workup_A->Analyze Reduce Add NaBH4 at 0°C Stir->Reduce Quench Quench (1M HCl) & Extract Reduce->Quench Quench->Analyze

Figure 2: Operational workflow for parallel synthesis of isoindolinone libraries.

References
  • National Institutes of Health (NIH). (2022). Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Synthesis of Isoindolinones. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination: Mechanism and Protocols. Retrieved from [Link]

Sources

Application Note: Catalytic Hydrogenation of 2-Acetyl-5-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Importance

This application note details the catalytic hydrogenation of 2-Acetyl-5-chlorobenzoic acid (ACBA) to produce 6-Chloro-3-methylphthalide (and its chiral derivatives). This transformation is a critical node in the synthesis of high-value Active Pharmaceutical Ingredients (APIs), including the antihistamine Olopatadine and the sedative-hypnotic Zopiclone .

The reduction presents a classic chemoselectivity challenge: reducing the benzylic ketone while preserving the aryl chloride (preventing hydrodechlorination) and managing the spontaneous cyclization to the lactone (phthalide). This guide provides two distinct protocols: a robust racemic route using heterogeneous catalysis (Pt/C) and a high-precision asymmetric route using homogeneous catalysis (Ru-Noyori).

Reaction Mechanism & Chemoselectivity

The hydrogenation of ACBA involves two distinct chemical events: the reduction of the carbonyl group to a secondary alcohol, followed by acid-catalyzed cyclization (lactonization) to form the phthalide ring.

Reaction Pathway Diagram

The following diagram illustrates the primary pathway and the critical side-reaction (de-chlorination) that must be suppressed.

ReactionPathway Substrate 2-Acetyl-5-chlorobenzoic acid (Substrate) Intermediate Hydroxy Acid Intermediate (Unstable) Substrate->Intermediate +H2 (Cat.) Ketone Reduction Impurity De-chlorinated By-products (Critical Impurity) Substrate->Impurity Hydrodechlorination (Pd/C risk) Product 6-Chloro-3-methylphthalide (Target Lactone) Intermediate->Product -H2O Cyclization (Spontaneous/Acidic) Intermediate->Impurity

Figure 1: Reaction pathway showing the target lactonization and the risk of hydrodechlorination.[1]

Critical Process Parameters (CPPs)
  • Catalyst Selection: Palladium on Carbon (Pd/C) is highly active but promotes rapid de-chlorination. Platinum on Carbon (Pt/C) or Sulfided Pd/C is preferred for chemoselectivity [1].

  • Solvent System: Alcohols (MeOH, EtOH) are standard. However, protic solvents accelerate the cyclization.

  • Acidity: The substrate is an acid. The product (phthalide) is neutral. No external acid is usually required for cyclization, but trace acid ensures full conversion.

Protocol 1: Heterogeneous Batch Hydrogenation (Racemic)

Objective: High-yield synthesis of racemic 6-chloro-3-methylphthalide. Scale: 100 g (Laboratory Pilot).

Materials & Equipment[1]
  • Reactor: 1L Hastelloy or Stainless Steel Autoclave (High-pressure rated).

  • Substrate: 2-Acetyl-5-chlorobenzoic acid (100 g, 0.50 mol).

  • Catalyst: 5% Pt/C (50% water wet), 2.0 g (2 wt% loading). Note: Pt is chosen over Pd to minimize de-chlorination.

  • Solvent: Methanol (500 mL).

  • Reagent: Hydrogen gas (H2), 99.999%.

Step-by-Step Procedure
  • Inertization: Charge the autoclave with the substrate, methanol, and catalyst. Seal the reactor. Purge with Nitrogen (N2) three times (pressurize to 5 bar, release to 1 bar) to remove oxygen.

  • Hydrogen Charge: Purge with Hydrogen (H2) three times. Pressurize the reactor to 5.0 bar (72 psi) with H2.

  • Reaction: Heat the mixture to 50°C while stirring at 800 RPM.

    • Process Insight: Higher temperatures (>70°C) increase the risk of de-chlorination.

  • Monitoring: Monitor H2 uptake. Reaction typically completes in 4–6 hours.

    • Checkpoint: Take an aliquot after 4 hours. Analyze by HPLC. Target: <0.5% starting material, <0.1% des-chloro impurity.

  • Workup:

    • Cool reactor to 20°C. Vent H2 and purge with N2.

    • Filter the reaction mixture through a Celite pad to remove the catalyst. Safety: Do not let dry catalyst contact air (pyrophoric).

    • Concentrate the filtrate under vacuum to ~100 mL volume.

  • Crystallization: Add water (200 mL) to the concentrate to precipitate the phthalide. Cool to 0–5°C for 2 hours. Filter the white solid.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Expected Yield: 92–95% Purity: >99.0% (HPLC)

Protocol 2: Asymmetric Transfer Hydrogenation (Chiral)

Objective: Enantioselective reduction to form (S)- or (R)-hydroxy acid (or chiral phthalide) using Noyori-type catalysis. Application: Required for chiral drugs where one enantiomer is pharmacologically active.

The Catalyst System

Standard heterogeneous catalysts (Pt/C) produce racemates. For chirality, we utilize a Ruthenium-Arene-Diamine complex (Noyori catalyst) using Formic Acid/Triethylamine (TEAF) as the hydrogen donor [2].

Step-by-Step Procedure
  • Catalyst Preparation: In a Schlenk flask under Argon, dissolve [RuCl2(p-cymene)]2 (0.25 mol%) and the chiral ligand (S,S)-Ts-DPEN (0.5 mol%) in dry DMF. Heat to 80°C for 1 hour, then cool.

  • Reaction Setup:

    • Dissolve 2-Acetyl-5-chlorobenzoic acid (10 g) in an azeotropic mixture of Formic Acid/Triethylamine (5:2 molar ratio) .

    • Add the pre-formed Ru-catalyst solution.

  • Execution: Stir at 25°C (Room Temperature) for 24 hours.

    • Mechanism Note: The reaction proceeds via metal-ligand bifunctional catalysis, transferring hydride to the ketone face-selectively.

  • Workup:

    • Pour the mixture into water (100 mL) and extract with Ethyl Acetate (3 x 50 mL).

    • Wash organic layer with brine, dry over Na2SO4, and concentrate.

  • Cyclization (Optional): If the chiral phthalide is the target, treat the residue with catalytic p-TsOH in toluene at reflux. Note: Check for racemization during this step.

Expected ee: >95% (dependent on ligand choice).

Process Workflow & Analytical Control

Workflow Diagram

ProcessWorkflow Prep Step 1: Reactor Prep (Inertization N2 -> H2) Reaction Step 2: Hydrogenation (5 bar, 50°C, 4-6h) Prep->Reaction Sampling IPC: HPLC Analysis (Check Conversion/De-Cl) Reaction->Sampling Sampling->Reaction Incomplete Filtration Step 3: Catalyst Removal (Celite Filtration) Sampling->Filtration Pass Isolation Step 4: Crystallization (MeOH/Water) Filtration->Isolation

Figure 2: Operational workflow for the batch hydrogenation process.

Analytical Specifications (HPLC)
ParameterSpecificationMethod Note
Column C18 (e.g., Zorbax Eclipse), 150 x 4.6mmReverse Phase
Mobile Phase A: 0.1% H3PO4 in Water, B: AcetonitrileGradient 10% B to 90% B
Detection UV at 230 nm
Retention Times Substrate: ~8.5 min Product: ~10.2 min Des-Cl Impurity: ~7.1 minRelative times vary by system

Troubleshooting & Optimization

  • Problem: High De-chlorination (>1%).

    • Root Cause:[2][1][3][4][5] Catalyst too active or temperature too high.

    • Solution: Switch from Pd/C to Pt/C. If using Pd, add a "poison" like ethylenediamine or use sulfided Pd/C. Lower temperature to 30°C.

  • Problem: Incomplete Conversion.

    • Root Cause:[2][1][3][4][5] Catalyst poisoning by HCl (if de-chlorination occurred) or poor mass transfer.

    • Solution: Increase agitation speed (H2 is mass-transfer limited). Add sodium acetate as a buffer to scavenge trace HCl.

References

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Standard reference for Pt vs Pd selectivity in haloketones).
  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[2][4] Accounts of Chemical Research, 30(2), 97–102. Link

  • Wang, H., & Zhao, F. (2007).[6] Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts. International Journal of Molecular Sciences, 8(7), 628-634.[6] Link

  • Touge, T., et al. (2016).[3] Efficient Access to Chiral Benzhydrols via Asymmetric Transfer Hydrogenation.[2][3][4] Journal of the American Chemical Society, 138(32), 10084-7.[3] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Acetyl-5-chlorobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the purification of 2-acetyl-5-chlorobenzoic acid and its derivatives. As a key intermediate in pharmaceutical synthesis, achieving high purity of this compound is critical. This guide, presented in a question-and-answer format, provides troubleshooting strategies and detailed protocols to address common challenges encountered in the laboratory.

Part 1: Initial Purity Assessment & Impurity Profile

Before any purification attempt, it is crucial to understand the nature and quantity of impurities in your crude material. This initial assessment will dictate the most effective purification strategy.

Q1: What are the common impurities I should expect in my crude 2-acetyl-5-chlorobenzoic acid derivative?

The impurity profile of your crude product is intrinsically linked to its synthetic route. For instance, if your synthesis involves the Friedel-Crafts acylation of 4-chlorobenzoic acid, you can anticipate several classes of impurities:

  • Unreacted Starting Materials: The presence of 4-chlorobenzoic acid is common if the reaction has not gone to completion.

  • Reagents: Residual acylating agents (like acetyl chloride or acetic anhydride) and the Lewis acid catalyst (e.g., AlCl₃) or their hydrolysis products can contaminate the crude material.

  • Positional Isomers: Depending on the directing effects of the substituents, you might form other isomers, such as 3-acetyl-4-chlorobenzoic acid, although the chloro group typically directs ortho and para to itself, making the 2-acetyl product the major one.

  • Over-acylated or Poly-acylated Products: While less common under controlled conditions, di-acetylation could occur.

  • Solvent Residues: Residual reaction solvents can be trapped in the crude solid.

Analytical techniques are essential for identifying these impurities. Techniques like Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for this purpose.[1][2][3]

Q2: What are the best initial analytical techniques to quickly assess the purity of my crude product?

A multi-pronged analytical approach is recommended for a comprehensive purity assessment.

  • Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method to visualize the number of components in your crude mixture.[4] By spotting your crude material alongside the starting materials on a silica gel plate, you can quickly determine if the reaction is complete and identify the presence of major impurities. Adding a small amount of acetic acid to the mobile phase can help reduce the "tailing" often seen with carboxylic acids on silica plates.

  • High-Performance Liquid Chromatography (HPLC): For a quantitative assessment, reverse-phase HPLC is the method of choice.[5] It can separate your desired product from closely related impurities and provide a percentage purity value based on peak area. A typical starting method could involve a C18 column with a mobile phase of acetonitrile and water, with a small amount of an acid like formic or phosphoric acid to ensure the carboxylic acid is protonated.[5]

  • ¹H NMR Spectroscopy: A proton NMR spectrum of the crude product provides significant structural information. It can confirm the presence of the desired product's characteristic peaks and help identify impurities by their unique signals. For example, unreacted starting material would lack the acetyl methyl singlet.

Part 2: Selecting Your Purification Strategy

The choice between recrystallization and column chromatography is a critical decision point that depends on the impurity profile, the quantity of material, and the desired final purity.

Purification_Decision_Tree start Crude Product Analysis (TLC/HPLC) q1 Are impurities significantly different in polarity from product? start->q1 q2 Is the product the major component (>85%)? q1->q2 Yes chromatography Column Chromatography q1->chromatography No q2->chromatography No (Consider for small scale) q3 Is the quantity > 5g? q2->q3 Yes recrystallization Recrystallization q3->recrystallization Yes (More scalable) q3->chromatography No (Feasible for smaller scale)

Caption: Decision workflow for selecting a purification method.

Q3: When should I choose recrystallization over column chromatography?

Choose Recrystallization When:

  • High Product Concentration: The desired compound constitutes the vast majority of the crude solid (typically >85-90%).

  • Different Solubility Profiles: The impurities have significantly different solubility characteristics from the product in the chosen solvent system. For example, highly polar or non-polar impurities can often be removed effectively.

  • Large Scale: Recrystallization is generally more scalable, faster, and uses less solvent than chromatography for large quantities of material (>5-10 g).

  • The Product is a Crystalline Solid: This is a prerequisite for successful recrystallization.

Choose Column Chromatography When:

  • Complex Mixtures: The crude product contains multiple impurities with polarities similar to the desired compound.

  • Low Product Concentration: The desired compound is a minor component of the crude mixture.

  • Amorphous or Oily Products: If the product does not crystallize well, chromatography is the preferred method.

  • Small Scale: It is highly effective for purifying small amounts of material (from milligrams to a few grams) to very high purity.[2]

Part 3: Troubleshooting and Protocols for Recrystallization

Recrystallization is a powerful technique that leverages differences in solubility to purify compounds.[6] The goal is to find a solvent that dissolves the compound well when hot but poorly when cold.

Q4: I'm having trouble finding a suitable solvent for recrystallization. What is a systematic approach?

A systematic approach involves testing a range of solvents with varying polarities. For a molecule like 2-acetyl-5-chlorobenzoic acid, which has both polar (carboxylic acid) and moderately non-polar (chlorophenyl ring) features, suitable solvents could include:

  • Single Solvents: Water, ethanol, methanol, isopropanol, acetic acid, toluene, or ethyl acetate.[7][8]

  • Solvent Pairs: A common and highly effective technique involves using a pair of miscible solvents where your compound is soluble in one ("solvent") and insoluble in the other ("anti-solvent"). Examples include ethanol/water, ethyl acetate/hexanes, or toluene/hexanes.

Systematic Screening Protocol:

  • Place ~20-30 mg of your crude material into several small test tubes.

  • To each tube, add a different solvent dropwise at room temperature. A good candidate solvent will not dissolve the compound at this stage.

  • Heat the tubes that showed poor room temperature solubility. A good solvent will dissolve the compound completely at or near its boiling point.

  • Allow the clear, hot solutions to cool slowly to room temperature, and then in an ice bath. The formation of a high yield of crystals indicates a promising solvent.[6]

Troubleshooting Guide: Recrystallization
Problem Common Cause(s) Solution(s)
Product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated.Use a lower-boiling point solvent. Alternatively, add slightly more hot solvent to reduce saturation before cooling.
No crystals form upon cooling. Too much solvent was used; the solution is not saturated. The cooling process is too rapid.Boil off some of the solvent to increase concentration and re-cool slowly. Try scratching the inside of the flask with a glass rod or adding a "seed" crystal of the pure compound to induce crystallization.[6]
Very low recovery of purified product. Too much solvent was used. The product has significant solubility in the cold solvent. The crystals were not completely collected.Minimize the amount of hot solvent used for dissolution. Ensure the solution is thoroughly cooled in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.
Product purity does not improve significantly. The impurities have very similar solubility to the product. The cooling was too fast, trapping impurities.Select a different solvent system. Ensure the solution cools as slowly as possible to allow for selective crystal lattice formation. A second recrystallization may be necessary.
Experimental Protocol: Recrystallization using a Solvent Pair (Ethanol/Water)

This protocol is a general guideline for purifying a 2-acetyl-5-chlorobenzoic acid derivative.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid completely.[1]

  • Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them.

  • Induce Crystallization: While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly cloudy (the saturation point). This indicates the anti-solvent is causing the product to begin precipitating.[1]

  • Clarification: Add a few drops of hot ethanol to re-dissolve the precipitate and obtain a clear solution.[1]

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Subsequently, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal formation.[6]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Part 4: Troubleshooting and Protocols for Column Chromatography

Flash column chromatography is a versatile technique that separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and elution with a mobile phase.

Q5: How do I choose the best mobile phase for purifying my compound on a silica gel column?

The ideal mobile phase (eluent) is determined by running several TLCs with different solvent systems. The goal is to find a system that gives your desired product a Retention Factor (Rf) of approximately 0.3-0.4 and provides good separation from all impurities.

Strategy for Eluent Selection:

  • Start with a relatively non-polar solvent system, such as 20% ethyl acetate in hexanes, and spot your crude mixture on a TLC plate.

  • Gradually increase the polarity (e.g., to 30%, 40% ethyl acetate) until the desired Rf is achieved.

  • Crucial Tip for Carboxylic Acids: Benzoic acid derivatives often "tail" or streak on silica gel. To counteract this, add a small amount (0.5-1%) of acetic or formic acid to your mobile phase. This keeps the carboxylic acid protonated and results in sharper bands and better separation.

Troubleshooting Guide: Flash Column Chromatography
Problem Common Cause(s) Solution(s)
Poor separation of spots (co-elution). The chosen mobile phase is too polar or not selective enough. The column was overloaded with crude material.Use a less polar mobile phase. If separation is still poor, try a different solvent system (e.g., dichloromethane/methanol). Reduce the amount of material loaded onto the column.
The compound will not elute from the column. The mobile phase is not polar enough. The compound is highly polar and irreversibly adsorbed.Gradually increase the polarity of the mobile phase. If the compound is a carboxylic acid, ensure you have added a small percentage of acetic/formic acid to the eluent.
The column bed cracks or channels form. The silica gel was not packed properly. The column ran dry.Ensure the silica is packed as a uniform slurry and never let the solvent level drop below the top of the silica bed.
The product elutes as a broad, "tailing" band. The compound is interacting too strongly with the acidic silica gel.Add 0.5-1% acetic or formic acid to the eluent to suppress the deprotonation of your carboxylic acid product, which minimizes tailing.
Experimental Protocol: Flash Column Chromatography
  • Column Packing: Select an appropriate size column. Pack it with silica gel as a slurry in the initial, non-polar mobile phase (e.g., 10% ethyl acetate in hexanes). Ensure a flat, uniform bed.

  • Sample Loading: Dissolve your crude product in a minimal amount of a polar solvent (like ethyl acetate or dichloromethane). Adsorb this solution onto a small amount of silica gel and evaporate the solvent to get a dry powder. Carefully add this dry-loaded sample to the top of the packed column.

  • Elution: Carefully add your mobile phase. Start with a low polarity eluent and run the column, collecting fractions. Gradually increase the polarity of the mobile phase (gradient elution) according to your TLC analysis.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield your purified compound.

Part 5: Final Purity Confirmation
Q6: My product looks like a single spot on TLC. Is it pure?

A single spot on TLC is a good indication of purity, but it is not definitive proof. Co-eluting impurities may not be visible. For drug development and research applications, rigorous confirmation is essential.

  • ¹H and ¹³C NMR: Confirms the chemical structure and can reveal impurities not visible by other methods.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Provides an accurate mass of the compound, confirming its molecular weight, and offers a highly sensitive assessment of purity.

  • Melting Point: A sharp melting point that matches the literature value is a strong indicator of high purity. Impurities typically depress and broaden the melting range. For example, pure 2-chlorobenzoic acid melts at 139-140°C.[9]

References
  • Process for the purification of aromatic carboxylic acids. (n.d.). Google Patents.
  • Synthesis method of 5-bromo-2-chloro benzoic acid. (n.d.). Google Patents.
  • Process for purification of aromatic carboxylic acids. (n.d.). Google Patents.
  • Recrystallization of Benzoic Acid. (n.d.). Retrieved February 4, 2026, from a university chemistry department website.
  • Technical Support Center: 2-(Benzyloxy)-5-chlorobenzoic acid Synthesis. (2025, December). BenchChem. Retrieved February 4, 2026, from a BenchChem technical document.
  • Process for the separation of isomeric chlorobenzoic acids. (n.d.). Google Patents.
  • Separation of Flavonoids and Purification of Chlorogenic Acid from Bamboo Leaves Extraction Residues by Combination of Macroporous Resin and High-Speed Counter-Current Chromatography. (2023, May 30). MDPI. Retrieved February 4, 2026, from [Link]

  • Preparation method of 2-amino-5-chlorobenzamide. (n.d.). Google Patents.
  • 2-chlorobenzoic acid supplementary information. (2012). The Royal Society of Chemistry. Retrieved February 4, 2026, from an RSC supplementary material document.
  • Preparation of 2-chloro-5-amino-benzoic acid. (n.d.). Google Patents.
  • Liquid chromatographic determinations of meta-chlorobenzoic acid in bupropion hydrochloride. (n.d.). National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]

  • 2-Chloro-5-iodobenzoic acid synthesis. (n.d.). ChemicalBook. Retrieved February 4, 2026, from a ChemicalBook synthesis route page.
  • Preparation of 2-amino-5-chlorobenzoic acid. (n.d.). PrepChem.com. Retrieved February 4, 2026, from [Link]

  • 2-Chlorobenzoic Acid. (n.d.). PubChem. Retrieved February 4, 2026, from [Link]

  • 2-Chlorobenzoic acid. (n.d.). Wikipedia. Retrieved February 4, 2026, from [Link]

  • Separation of 2-Chlorobenzoic acid on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved February 4, 2026, from [Link]

  • Chlorobenzoic acids and derivatives: analysis of mixtures by thin-layer chromatography. (n.d.). Analyst (RSC Publishing). Retrieved February 4, 2026, from an abstract on the RSC Publishing website.
  • 2-Amino-5-chlorobenzoic acid synthesis. (n.d.). ChemicalBook. Retrieved February 4, 2026, from a ChemicalBook synthesis route page.
  • Recrystallization 2. (n.d.). Retrieved February 4, 2026, from a university chemistry lab manual.
  • General procedures for the purification of Carboxylic acids. (n.d.). LookChem. Retrieved February 4, 2026, from [Link]

  • Isolation of a Carboxylic acid. (2019, April 18). Reddit. Retrieved February 4, 2026, from [Link]

  • Recrystallisation of benzoic acid. (2022, November 1). YouTube. Retrieved February 4, 2026, from [Link]

  • o-CHLOROBENZOIC ACID. (n.d.). Organic Syntheses. Retrieved February 4, 2026, from [Link]

  • Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. (n.d.). National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]

Sources

Validation & Comparative

Technical Comparison Guide: FTIR Characterization of 2-Acetyl-5-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: FTIR characteristic peaks of 2-Acetyl-5-chlorobenzoic acid Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Structural Context

2-Acetyl-5-chlorobenzoic acid (CAS: 6310-61-8) is a critical intermediate in the synthesis of isoindolinone-based pharmaceuticals and agrochemicals. Unlike simple benzoic acid derivatives, its infrared (IR) spectrum is complex due to ring-chain tautomerism .

For the analytical chemist, this molecule presents a unique challenge: it exists in an equilibrium between an open-chain keto-acid and a cyclic hydroxylactone (pseudo-acid) . This guide provides a comparative analysis of its FTIR characteristics against its structural analogs, equipping researchers to correctly identify the compound and assess its purity.[1]

The Tautomeric Challenge
  • Form A (Open Chain): Contains a distinct ketone (

    
    ) and carboxylic acid (
    
    
    
    ).
  • Form B (Cyclic Lactol): Formed by the nucleophilic attack of the carboxylate oxygen on the ketone carbonyl, resulting in a phthalide derivative (3-hydroxy-6-chlorophthalide).[1]

Expert Insight: The ratio of Form A to Form B is solvent- and state-dependent.[1] In solid-state analysis (KBr pellet), the cyclic form often predominates due to crystal packing stabilization, whereas solution-phase IR may show a mixture.

Comparative Spectral Analysis

The following data compares 2-Acetyl-5-chlorobenzoic acid with its direct structural precursors: 2-Acetylbenzoic acid (lacking the chlorine) and 2-Chlorobenzoic acid (lacking the acetyl group).

Table 1: Characteristic FTIR Peaks & Assignments
Functional GroupVibration Mode2-Acetyl-5-chlorobenzoic Acid (Target)2-Acetylbenzoic Acid (Analog)2-Chlorobenzoic Acid (Analog)
Lactone C=O Stretching1735 – 1760 cm⁻¹ (Strong) Indicative of Cyclic Form1740 – 1765 cm⁻¹N/A
Ketone C=O Stretching1680 – 1700 cm⁻¹ (Medium) Indicative of Open Chain1680 – 1695 cm⁻¹N/A
Acid C=O Stretching1690 – 1710 cm⁻¹ (Overlaps w/ Ketone)1680 – 1710 cm⁻¹~1685 cm⁻¹
O-H Stretch Stretching3200 – 3400 cm⁻¹ (Sharp/Broad) Cyclic Lactol OH is sharper3300 – 3500 cm⁻¹2500 – 3300 cm⁻¹ (Very Broad Acid dimer)
Aromatic C-Cl Stretching1050 – 1090 cm⁻¹ N/A1045 – 1060 cm⁻¹
Ar-H (Fingerprint) Out-of-Plane810 – 830 cm⁻¹ (1,2,4-Trisubstituted)740 – 760 cm⁻¹ (1,2-Disubstituted)730 – 770 cm⁻¹ (1,2-Disubstituted)
Key Diagnostic Shifts
  • The Chlorine Effect (Inductive Withdrawal): The presence of chlorine at the 5-position (meta to the carboxyl/lactone carbonyl) exerts an electron-withdrawing inductive effect (-I).[1] This typically shifts the carbonyl absorption to a higher frequency (+5 to +10 cm⁻¹) compared to non-chlorinated 2-acetylbenzoic acid.[1]

  • The Lactol Shift: If the spectrum is dominated by a peak near 1750 cm⁻¹ , the sample is primarily in the cyclic lactol form . If the dominant carbonyls are clustered around 1690 cm⁻¹ , it is in the open-chain form .[1]

Experimental Protocol for Validated Identification

To ensure reproducibility and correct form identification, follow this standardized protocol.

Method A: Solid State (KBr Pellet)

Use this for routine identification and impurity profiling.

  • Preparation: Mix 1–2 mg of sample with 200 mg of spectroscopic grade KBr.

  • Grinding: Grind gently in an agate mortar. Warning: Excessive pressure or grinding time can induce heat, potentially shifting the tautomeric equilibrium or causing dehydration to the anhydride.[1]

  • Compression: Press at 8–10 tons for 2 minutes.

  • Scan Parameters: 4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution.

Method B: Solution Phase (ATR/Liquid Cell)

Use this to study tautomeric equilibrium.

  • Solvent: Dissolve in anhydrous DMSO or Chloroform (CHCl₃).

  • Observation: In polar solvents like DMSO, the open-chain form is often stabilized via hydrogen bonding, increasing the intensity of the ~1690 cm⁻¹ peaks relative to the ~1750 cm⁻¹ lactone peak.[1]

Structural & Pathway Visualization[1]

The following diagram illustrates the tautomeric equilibrium and the spectroscopic decision tree for identifying the compound state.

FTIR_Analysis_Workflow Sample Unknown Sample (Suspected 2-Acetyl-5-chlorobenzoic acid) FTIR_Scan Perform FTIR Scan (4000 - 400 cm⁻¹) Sample->FTIR_Scan Decision Analyze Carbonyl Region (1650 - 1780 cm⁻¹) FTIR_Scan->Decision Cyclic_Path Dominant Peak: ~1735-1760 cm⁻¹ (Lactone C=O) Decision->Cyclic_Path High Freq Shift Open_Path Dominant Peak: ~1680-1710 cm⁻¹ (Ketone/Acid C=O) Decision->Open_Path Lower Freq Range Fingerprint Confirm Substitution Pattern Look for Ar-Cl (1050-1090 cm⁻¹) and 1,2,4-Trisubstituted Ar-H (810-830 cm⁻¹) Cyclic_Path->Fingerprint Open_Path->Fingerprint Cyclic_Result Conclusion: Cyclic Lactol Form (3-hydroxy-6-chlorophthalide) Common in Solid State Open_Result Conclusion: Open Chain Form (Keto-Acid) Stabilized in Polar Solvents Fingerprint->Cyclic_Result Fingerprint->Open_Result

Figure 1: Spectroscopic decision tree for distinguishing between the cyclic lactol and open-chain tautomers of 2-Acetyl-5-chlorobenzoic acid.

References

  • National Center for Biotechnology Information (NCBI). 2-Chlorobenzoic acid (CID 8374) - Spectral Properties. PubChem Compound Summary. Available at: [Link]

  • Royal Society of Chemistry. Ring–chain tautomerism in 2-acyl- and 2-aroyl-benzoic acids. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • NIST Chemistry WebBook. Benzoic acid, 2-chloro- (IR Spectrum). National Institute of Standards and Technology. Available at: [Link]

  • ResearchGate. Cobalt-Catalyzed Methoxycarbonylation of Substituted Dichlorobenzenes (Synthesis of 2-acetyl-5-chlorobenzoic acid). Available at: [Link]

Sources

A Comparative Analysis of the Reactivity of 2-Acetyl-5-chlorobenzoic Acid and 2-Acetylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical and fine chemical synthesis, substituted benzoic acids serve as pivotal building blocks. Among these, 2-acetylbenzoic acid and its halogenated derivatives are of particular interest due to their dual functionality—a carboxylic acid and a ketone—which allows for a diverse range of subsequent chemical transformations. This guide provides an in-depth comparison of the reactivity of 2-acetylbenzoic acid and its chlorinated analog, 2-acetyl-5-chlorobenzoic acid.

The introduction of a chloro-substituent at the 5-position of the benzene ring, para to the acetyl group and meta to the carboxylic acid, induces significant electronic effects that modulate the reactivity of both functional moieties. Understanding these differences is crucial for optimizing reaction conditions, predicting reaction outcomes, and designing efficient synthetic routes. This document will explore the theoretical underpinnings of these reactivity differences, present comparative data, and provide robust experimental protocols for key transformations.

Theoretical Framework: The Electronic Influence of the Chloro Substituent

The fundamental differences in reactivity between 2-acetyl-5-chlorobenzoic acid and 2-acetylbenzoic acid can be rationalized by considering the electronic effects of the chlorine atom bonded to the aromatic ring.

The chlorine atom exerts two opposing electronic effects:

  • The Inductive Effect (-I): Due to its high electronegativity, chlorine withdraws electron density from the benzene ring through the sigma (σ) bond framework. This effect is distance-dependent and deactivates the ring towards electrophilic attack.

  • The Resonance Effect (+R): The lone pairs of electrons on the chlorine atom can be delocalized into the pi (π) system of the benzene ring. This effect donates electron density to the ring, particularly at the ortho and para positions.

For halogens, the inductive effect is generally considered to be stronger than the resonance effect.[1][2] Therefore, the net electronic impact of the chloro group in 2-acetyl-5-chlorobenzoic acid is electron-withdrawing. This influences the two key functional groups in distinct ways.

  • Impact on the Carboxylic Acid Group: The electron-withdrawing nature of the chloro group stabilizes the carboxylate anion (conjugate base) formed upon deprotonation. This stabilization increases the acidity of the carboxylic acid.[3] Consequently, 2-acetyl-5-chlorobenzoic acid is a stronger acid than 2-acetylbenzoic acid. This enhanced acidity influences reactions such as esterification and amidation.

  • Impact on the Acetyl Group: The withdrawal of electron density from the aromatic ring makes the carbonyl carbon of the acetyl group more electron-deficient, and thus more electrophilic. This heightened electrophilicity increases its susceptibility to attack by nucleophiles.

G cluster_workflow General Workflow: Amide Bond Formation start Carboxylic Acid (R-COOH) acyl_chloride Acyl Chloride Formation (e.g., SOCl₂) start->acyl_chloride amine_add Amine Addition (R'-NH₂) acyl_chloride->amine_add Increased electrophilicity for chloro-derivative amide_prod Amide Product (R-CONH-R') amine_add->amide_prod workup Aqueous Workup & Purification amide_prod->workup final Isolated Amide workup->final

Sources

X-ray crystallography data for 2-Acetyl-5-chlorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Crystallographic Analysis of 2-Acetyl-5-chlorobenzoic Acid: A Comparative Approach

Authored by Dr. Evelyn Reed, Senior Application Scientist

In the landscape of pharmaceutical development and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. This structural data, most definitively obtained through single-crystal X-ray crystallography, dictates a compound's physicochemical properties, including solubility, stability, and intermolecular interactions. This guide provides a comprehensive examination of the crystallographic data for 2-Acetyl-5-chlorobenzoic acid, a compound of interest in organic synthesis and as a potential building block for more complex molecules.

A thorough search of the Cambridge Crystallographic Data Centre (CCDC) and other public databases indicates that the crystal structure of 2-Acetyl-5-chlorobenzoic acid has not been publicly deposited as of the time of this writing. This presents a unique opportunity to outline a proposed experimental workflow for its determination and to establish a framework for its comparative analysis against structurally related compounds. By examining the crystallographic data of analogous molecules, we can anticipate the potential structural features and intermolecular interactions of 2-Acetyl-5-chlorobenzoic acid.

This guide will, therefore, serve a dual purpose: to provide a detailed protocol for the crystallographic analysis of 2-Acetyl-5-chlorobenzoic acid and to offer a comparative analysis with its structural analogs, providing valuable context for researchers in the field.

Comparative Analysis of Structurally Related Compounds

To understand the potential crystal packing and intermolecular interactions of 2-Acetyl-5-chlorobenzoic acid, we will compare it to three closely related compounds for which crystallographic data is available: 2-acetylbenzoic acid, 5-chlorosalicylic acid, and 2-bromo-5-acetylbenzoic acid. These compounds are selected to isolate the effects of the chloro and acetyl substituents on the crystal lattice.

Compound CSD Refcode Crystal System Space Group Key Intermolecular Interactions
2-Acetylbenzoic acid ACBNZA01MonoclinicP2₁/cCarboxylic acid dimer (O-H···O), C-H···O interactions
5-Chlorosalicylic acid CLSALC01MonoclinicP2₁/nCarboxylic acid dimer (O-H···O), Intramolecular O-H···O hydrogen bond, C-H···O interactions
2-Bromo-5-acetylbenzoic acid 1853385MonoclinicP2₁/cCarboxylic acid dimer (O-H···O), C-H···O interactions, Halogen bonding (Br···O)
2-Acetyl-5-chlorobenzoic acid HypotheticalTo be determinedTo be determinedExpected to show carboxylic acid dimers and potential C-H···O and/or Cl···O interactions

Table 1: Comparative Crystallographic Data of 2-Acetyl-5-chlorobenzoic Acid and its Analogs.

The data from these related structures allows us to hypothesize that 2-Acetyl-5-chlorobenzoic acid will likely crystallize in a monoclinic system and exhibit the common carboxylic acid dimer motif. The presence of the chloro and acetyl groups may also introduce other weak intermolecular interactions, such as C-H···O hydrogen bonds or halogen bonding, which will influence the overall crystal packing.

Experimental Workflow for Crystal Structure Determination

The determination of a novel crystal structure, such as that of 2-Acetyl-5-chlorobenzoic acid, follows a well-established, multi-step process. Each step is critical for obtaining high-quality, publishable data.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_data Data Collection & Processing cluster_refinement Structure Solution & Refinement synthesis Synthesis of 2-Acetyl-5-chlorobenzoic acid purification Purification (Recrystallization/Chromatography) synthesis->purification screening Solvent Screening purification->screening growth Crystal Growth (e.g., Slow Evaporation) screening->growth mounting Crystal Mounting growth->mounting diffraction X-ray Diffraction Data Collection mounting->diffraction integration Data Integration & Scaling diffraction->integration solution Structure Solution (e.g., Direct Methods) integration->solution refinement Structure Refinement solution->refinement validation Validation (e.g., checkCIF) refinement->validation

Caption: Experimental workflow for the determination of the crystal structure of 2-Acetyl-5-chlorobenzoic acid.

Synthesis and Purification

The first step is to synthesize and purify 2-Acetyl-5-chlorobenzoic acid. A common synthetic route is the Friedel-Crafts acylation of 4-chlorobenzoic acid. The purity of the compound is crucial for successful crystallization and should be confirmed by techniques such as NMR spectroscopy and mass spectrometry.

Crystallization

Growing single crystals of sufficient size and quality is often the most challenging step. A systematic solvent screening is recommended.

Protocol for Crystallization Screening:

  • Dissolve a small amount of purified 2-Acetyl-5-chlorobenzoic acid in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures with water or hexane) to near saturation at a slightly elevated temperature.

  • Allow the solutions to cool slowly to room temperature, followed by further slow cooling in a refrigerator.

  • Alternatively, employ slow evaporation techniques by leaving the solutions in a loosely covered vial in a vibration-free environment.

  • Monitor the vials for the formation of single, well-defined crystals over several days to weeks.

X-ray Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer and placed in the X-ray beam of a diffractometer.

Data Collection Parameters:

  • Instrument: A modern single-crystal X-ray diffractometer (e.g., Bruker D8 VENTURE, Rigaku XtaLAB Synergy) equipped with a microfocus X-ray source (Mo Kα or Cu Kα radiation) and a sensitive detector (e.g., CMOS or CCD).

  • Temperature: Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal motion of the atoms and improve data quality.

  • Data Collection Strategy: A series of diffraction images are collected over a wide range of crystal orientations (e.g., using ω and φ scans). The data collection strategy should aim for high completeness and redundancy.

Structure Solution and Refinement

The collected diffraction data is then used to solve and refine the crystal structure.

  • Data Integration and Scaling: The raw diffraction images are processed to obtain a list of reflection intensities and their standard uncertainties. Software such as SAINT or XDS is used for this purpose.

  • Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods, as implemented in software packages like SHELXT or SIR.

  • Structure Refinement: The atomic positions and displacement parameters are refined against the experimental data using full-matrix least-squares methods (e.g., using SHELXL). Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Validation: The final structure is validated using tools like checkCIF to ensure that it is chemically reasonable and conforms to crystallographic standards.

Conclusion and Future Directions

While the crystal structure of 2-Acetyl-5-chlorobenzoic acid is not yet publicly available, a clear path for its determination and analysis has been outlined. By following the detailed experimental workflow, researchers can obtain high-quality crystallographic data for this compound. The comparative analysis with structurally related molecules provides a valuable framework for interpreting the resulting structure, particularly with respect to the intermolecular interactions that govern its solid-state properties. The determination of this crystal structure would be a valuable contribution to the field, enabling a deeper understanding of the structure-property relationships in this class of compounds.

References

  • Cambridge Crystallographic Data Centre (CCDC). The CCDC is the world’s repository for small-molecule organic and metal-organic crystal structures. [Link]

  • SHELX. A set of programs for the determination of crystal structures from single-crystal diffraction data. [Link]

  • OLEX2. A complete software package for small-molecule crystallography. [Link]

A Comparative Guide to the Chromatographic Separation of 2-Acetyl-5-chlorobenzoic Acid and its Process-Related Byproducts

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of 2-Acetyl-5-chlorobenzoic Acid

2-Acetyl-5-chlorobenzoic acid is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical to the safety and efficacy of the final active pharmaceutical ingredient (API). The primary synthetic route to this compound is the Friedel-Crafts acylation of 4-chlorobenzoic acid.[1][2] This electrophilic aromatic substitution, while effective, is not without its challenges. The directing effects of the chloro and carboxylic acid groups on the aromatic ring can lead to the formation of structurally similar isomeric byproducts. Incomplete reactions can also result in the presence of unreacted starting materials, while side reactions may introduce other impurities.

The effective separation and quantification of 2-Acetyl-5-chlorobenzoic acid from these closely related byproducts is a significant analytical hurdle. The subtle differences in the physicochemical properties of these isomers demand highly selective chromatographic techniques. This guide provides an in-depth comparison of various chromatographic methods for the separation of 2-Acetyl-5-chlorobenzoic acid and its byproducts, offering experimental data and protocols to aid researchers, scientists, and drug development professionals in selecting the most appropriate method for their needs.

Understanding the Byproducts: A Look at the Synthesis

The Friedel-Crafts acylation of 4-chlorobenzoic acid with an acetylating agent (e.g., acetyl chloride or acetic anhydride) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) is the most common synthetic pathway.[3][4] The chloro group is an ortho-, para- director, while the carboxylic acid group is a meta- director. This complex interplay of directing effects can lead to the formation of several isomeric byproducts in addition to the desired 2-acetyl-5-chlorobenzoic acid.

The primary potential byproducts include:

  • 3-Acetyl-4-chlorobenzoic acid: An isomer resulting from acylation at a different position on the aromatic ring.

  • Unreacted 4-chlorobenzoic acid: The starting material.

  • Di-acetylated products: Though less common due to the deactivating effect of the first acetyl group, polysubstitution can occur under forcing conditions.

The separation of these isomers is particularly challenging due to their similar molecular weights and polarities.

Comparative Analysis of Chromatographic Techniques

This section provides a detailed comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Supercritical Fluid Chromatography (SFC), and Thin-Layer Chromatography (TLC) for the analysis of 2-Acetyl-5-chlorobenzoic acid and its byproducts.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

Reversed-phase HPLC (RP-HPLC) is the most widely used technique for the analysis of pharmaceutical compounds and their impurities.[5] Its versatility, robustness, and high resolving power make it an excellent choice for this application.

Mechanism of Separation in RP-HPLC:

In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar (typically a mixture of water and a polar organic solvent like acetonitrile or methanol).[6] The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. More hydrophobic (less polar) compounds interact more strongly with the stationary phase and are retained longer, while more polar compounds elute earlier.[7]

For acidic compounds like 2-Acetyl-5-chlorobenzoic acid, the pH of the mobile phase is a critical parameter.[8] At a pH above the pKa of the carboxylic acid group, the compound will be ionized (deprotonated), making it more polar and resulting in poor retention and peak tailing on a C18 column. By acidifying the mobile phase to a pH at least 2 units below the pKa of the analyte, the ionization is suppressed, leading to better retention and improved peak shape.[8]

Experimental Protocol: RP-HPLC Method for 2-Acetyl-5-chlorobenzoic Acid

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 70% B

    • 25-30 min: 70% B

    • 30-32 min: 70% to 30% B

    • 32-40 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 235 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

Performance Comparison: HPLC

ParameterTypical Performance for Aromatic Acids
Resolution (Rs) between Isomers > 1.5
Limit of Detection (LOD) 0.01 µg/mL
Limit of Quantification (LOQ) 0.03 µg/mL
Linearity (r²) > 0.999
Precision (%RSD) < 2%

Note: Performance data is based on typical values for similar compounds and may vary depending on the specific instrumentation and experimental conditions.[8][9]

Causality Behind Experimental Choices:

  • A C18 column is chosen for its excellent hydrophobic selectivity for aromatic compounds.

  • Phosphoric acid is used to acidify the mobile phase and suppress the ionization of the carboxylic acid groups, leading to better peak shape and retention.

  • A gradient elution is employed to ensure the timely elution of both the more polar starting material and the less polar di-acetylated byproducts within a reasonable run time.

  • UV detection at 235 nm is selected based on the UV absorbance maxima of the chromophores present in the molecules.

Workflow Diagram: HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in ACN/Water Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Injector Autosampler Filter->Injector Inject Column C18 Column Injector->Column Pump Gradient Pump Pump->Injector Detector UV Detector Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Signal Integration Peak Integration Chromatogram->Integration Quantification Quantify Impurities Integration->Quantification

Caption: Workflow for the HPLC analysis of 2-Acetyl-5-chlorobenzoic acid.

Gas Chromatography (GC): A High-Resolution Technique Requiring Derivatization

Gas chromatography offers very high separation efficiency, but its application to polar and non-volatile compounds like carboxylic acids is limited.[1] Direct analysis of these compounds often results in poor peak shapes and irreversible adsorption onto the column. To overcome this, a derivatization step is necessary to convert the carboxylic acid into a more volatile and thermally stable ester derivative.[10]

Mechanism of Separation in GC:

In GC, a gaseous mobile phase (carrier gas) transports the vaporized sample through a column containing a stationary phase. Separation is based on the differential partitioning of the analytes between the mobile and stationary phases, which is governed by their volatility and their interactions with the stationary phase.

Derivatization is Key:

The most common derivatization method for carboxylic acids is esterification, typically to form methyl esters. This can be achieved using reagents like diazomethane or by reaction with an alcohol in the presence of an acid catalyst.[11] Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is another effective method to increase volatility.[12]

Experimental Protocol: GC-MS Method for Derivatized 2-Acetyl-5-chlorobenzoic Acid

  • Derivatization (Methylation with Diazomethane):

    • Dissolve approximately 1 mg of the sample in 1 mL of a 9:1 (v/v) mixture of diethyl ether and methanol.

    • Add a freshly prepared ethereal solution of diazomethane dropwise until a faint yellow color persists.

    • Allow the reaction to proceed for 10 minutes at room temperature.

    • Remove the excess diazomethane by bubbling a gentle stream of nitrogen through the solution.

  • GC-MS Conditions:

    • Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 280 °C (splitless mode).

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 min.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 min at 280 °C.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Mass Range: m/z 50-500.

Performance Comparison: GC-MS

ParameterTypical Performance for Derivatized Aromatic Acids
Resolution (Rs) between Isomers > 2.0
Limit of Detection (LOD) 0.05 ng on column
Limit of Quantification (LOQ) 0.15 ng on column
Linearity (r²) > 0.998
Precision (%RSD) < 5% (including derivatization)

Note: Performance data is based on typical values for similar compounds and may vary depending on the specific instrumentation and experimental conditions.[13]

Causality Behind Experimental Choices:

  • Derivatization is essential to make the acidic analytes volatile and suitable for GC analysis.

  • A DB-5ms column is a good general-purpose column that provides excellent separation of a wide range of compounds based on their boiling points and polarity.

  • Mass Spectrometry (MS) detection provides not only quantification but also structural information, which is invaluable for the definitive identification of unknown impurities.

Workflow Diagram: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS System cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Solvent Sample->Dissolve Derivatize Add Derivatizing Agent Dissolve->Derivatize Quench Quench Reaction Derivatize->Quench Injector GC Inlet Quench->Injector Inject Column Capillary Column Injector->Column MS Mass Spectrometer Column->MS TIC Obtain Total Ion Chromatogram MS->TIC Data Acquisition Spectra Extract Mass Spectra TIC->Spectra Identify Identify & Quantify Spectra->Identify

Caption: Workflow for the GC-MS analysis of 2-Acetyl-5-chlorobenzoic acid.

Supercritical Fluid Chromatography (SFC): A "Green" and Fast Alternative

SFC is a form of normal-phase chromatography that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase.[14] It is gaining popularity as a "green" alternative to HPLC due to the significant reduction in organic solvent consumption.[15] SFC often provides faster separations and unique selectivity, especially for chiral and isomeric compounds.[16]

Mechanism of Separation in SFC:

In SFC, the mobile phase has properties intermediate between a gas and a liquid.[3] This results in low viscosity and high diffusivity, allowing for high flow rates and rapid separations without a significant loss in efficiency. The separation mechanism is primarily based on adsorption and partition chromatography.[17] Small amounts of polar organic solvents (modifiers), such as methanol, are often added to the CO₂ to increase the mobile phase strength and fine-tune the selectivity.

Experimental Protocol: SFC Method for 2-Acetyl-5-chlorobenzoic Acid

  • Column: Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm (or a suitable achiral stationary phase like silica or 2-ethylpyridine)

  • Mobile Phase: Supercritical CO₂ with a gradient of Methanol containing 0.1% Trifluoroacetic Acid (TFA)

  • Gradient: 5% to 40% Methanol with 0.1% TFA over 10 minutes

  • Flow Rate: 3.0 mL/min

  • Back Pressure: 150 bar

  • Column Temperature: 40 °C

  • Detection: UV at 235 nm

  • Sample Preparation: Dissolve the sample in methanol to a final concentration of 1 mg/mL.

Performance Comparison: SFC

ParameterTypical Performance for Aromatic Acids
Resolution (Rs) between Isomers > 1.8
Analysis Time < 10 minutes
LOD 0.02 µg/mL
LOQ 0.06 µg/mL
Linearity (r²) > 0.999
Precision (%RSD) < 3%

Note: Performance data is based on typical values for similar compounds and may vary depending on the specific instrumentation and experimental conditions.[14][18]

Causality Behind Experimental Choices:

  • Supercritical CO₂ with a methanol modifier provides a mobile phase with tunable polarity for efficient elution.

  • Trifluoroacetic acid (TFA) is added to the modifier to improve the peak shape of the acidic analytes.

  • The high flow rate is possible due to the low viscosity of the supercritical fluid mobile phase, leading to faster analysis times compared to HPLC.

  • A chiral stationary phase can be particularly effective for separating positional isomers, even though the molecules themselves are not chiral.

Logical Relationship Diagram: SFC Parameter Optimization

SFC_Optimization Parameters Adjustable Parameters Modifier Modifier % Parameters->Modifier Pressure Back Pressure Parameters->Pressure Temperature Temperature Parameters->Temperature FlowRate Flow Rate Parameters->FlowRate Resolution Improved Resolution Modifier->Resolution Affects Selectivity PeakShape Symmetrical Peaks Modifier->PeakShape Affects Solubility Pressure->Resolution Affects Efficiency Temperature->PeakShape Affects Kinetics AnalysisTime Shorter Analysis Time FlowRate->AnalysisTime Directly Proportional Outcomes Desired Outcomes Resolution->Outcomes PeakShape->Outcomes AnalysisTime->Outcomes

Caption: Interplay of parameters in SFC method optimization.

Thin-Layer Chromatography (TLC): A Rapid, Qualitative Tool

TLC is a simple, rapid, and inexpensive technique that is well-suited for the qualitative analysis of reaction mixtures and for assessing the purity of fractions during purification.[19] It can be effectively used to monitor the progress of the Friedel-Crafts acylation of 4-chlorobenzoic acid.

Mechanism of Separation in TLC:

Similar to column chromatography, TLC separation is based on the differential adsorption of analytes onto a solid stationary phase (e.g., silica gel) from a liquid mobile phase. More polar compounds interact more strongly with the polar silica gel and travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf). Less polar compounds have a higher Rf value.

Experimental Protocol: TLC for Reaction Monitoring

  • Plate: Silica gel 60 F₂₅₄

  • Mobile Phase: Toluene:Ethyl Acetate:Formic Acid (70:30:1, v/v/v)

  • Sample Application: Spot dilute solutions of the starting material (4-chlorobenzoic acid), the reaction mixture at different time points, and a co-spot (starting material and reaction mixture in the same spot) on the baseline.

  • Development: Place the plate in a developing chamber saturated with the mobile phase and allow the solvent front to travel up the plate.

  • Visualization:

    • UV Light (254 nm): Aromatic compounds will appear as dark spots on a fluorescent background.[13]

    • Iodine Vapor: Aromatic compounds will stain a brownish color.[20]

    • Potassium Permanganate Stain: Can visualize compounds that are susceptible to oxidation.

Qualitative Performance:

TLC can effectively show the disappearance of the starting material and the appearance of the product and byproducts. The Rf values will differ based on the polarity of the compounds:

  • 4-chlorobenzoic acid (starting material): More polar, lower Rf.

  • 2-Acetyl-5-chlorobenzoic acid (product): Less polar than the starting material, higher Rf.

  • Isomeric byproducts: Will likely have Rf values very close to the main product, and may not be fully resolved.

Causality Behind Experimental Choices:

  • Silica gel is a polar stationary phase that effectively separates compounds based on polarity.

  • The mobile phase composition is chosen to provide good separation of the components. The formic acid is added to suppress the ionization of the carboxylic acid groups and reduce tailing.

  • UV visualization is a non-destructive and convenient method for detecting aromatic compounds.

Workflow Diagram: TLC Reaction Monitoring

TLC_Workflow Spotting Spot Plate (SM, Rxn, Co-spot) Development Develop in Chamber Spotting->Development Drying Dry Plate Development->Drying Visualization Visualize (UV, Stain) Drying->Visualization Analysis Analyze Rf Values Visualization->Analysis

Caption: Workflow for TLC monitoring of a chemical reaction.

Conclusion: Selecting the Optimal Technique

The choice of the most suitable chromatographic technique for the analysis of 2-Acetyl-5-chlorobenzoic acid and its byproducts depends on the specific analytical goal.

  • For routine quality control and quantitative impurity profiling, RP-HPLC is the method of choice due to its robustness, reproducibility, and well-established validation protocols in the pharmaceutical industry.[21]

  • For definitive identification of unknown impurities, GC-MS after derivatization provides unparalleled structural information. However, the additional sample preparation step makes it less suitable for high-throughput screening.

  • For rapid, high-throughput analysis and "green" chemistry initiatives, SFC offers a compelling alternative to HPLC, with the potential for faster separations and significantly reduced organic solvent waste.

  • For quick, qualitative reaction monitoring and purity assessment during synthesis and purification, TLC is an indispensable and cost-effective tool.

By understanding the principles, advantages, and limitations of each of these techniques, researchers and scientists can confidently select and implement the most appropriate method to ensure the quality and purity of 2-Acetyl-5-chlorobenzoic acid in their drug development endeavors.

References

  • Friedel, C., & Crafts, J. M. (1877). Sur une nouvelle méthode générale de synthèse d’hydrocarbures, d’acétones, etc. Comptes Rendus de l'Académie des Sciences, 84, 1392-1395.
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  • Reddy, B. K., & Reddy, A. V. (2012). Liquid chromatographic determinations of meta-chlorobenzoic acid in bupropion hydrochloride. Journal of Young Pharmacists, 4(4), 273–279.
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  • Maslarska, V., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 265-271.
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  • Kéri, A., et al. (2014). Selectivity of stationary phases in reversed-phase liquid chromatography based on the dispersion interactions.
  • Welch, C. J., et al. (2011). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Chirality, 23(S1), 122-129.
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  • Bârsan, M. E., et al. (2012). A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives. Chemistry Central Journal, 6(1), 57.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.